Kitasamycin tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37280-56-1 |
|---|---|
Molecular Formula |
C40H67NO18 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 |
InChI Key |
LCDBILLRZFJKMN-UHAPRCTLSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
37280-56-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kitasamycin tartrate; Leucomycin tartrate; |
Origin of Product |
United States |
Foundational & Exploratory
Kitasamycin Tartrate's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kitasamycin, a member of the 16-membered ring macrolide antibiotic family, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which Kitasamycin tartrate targets and inhibits the bacterial ribosome. By binding to the 50S large ribosomal subunit, Kitasamycin obstructs the passage of the nascent polypeptide chain, primarily by interfering with the translocation step of elongation. This document details the binding site, the impact on protein synthesis, and the experimental methodologies used to elucidate this mechanism. Quantitative data for closely related macrolides are presented to offer a comparative context for Kitasamycin's activity.
Introduction
Kitasamycin is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] Like other macrolides, its antibacterial activity stems from its ability to inhibit protein synthesis in susceptible bacteria.[1] This guide focuses on the tartrate salt of Kitasamycin and its specific interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis. Understanding this mechanism at a molecular level is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.
The Bacterial Ribosome: The Target of Kitasamycin
The bacterial ribosome is a 70S complex composed of two subunits: the small 30S subunit and the large 50S subunit.[1] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a path for the nascent polypeptide chain to exit, known as the nascent peptide exit tunnel (NPET). This compound specifically targets the 50S ribosomal subunit.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by arresting protein synthesis. This inhibition is achieved through a multi-faceted interaction with the 50S ribosomal subunit, primarily affecting the elongation phase of translation.
Binding Site within the 50S Subunit
This binding pocket is a critical functional hub of the ribosome, and by occupying this space, Kitasamycin can sterically hinder the progression of the newly synthesized peptide chain.
Interference with Translocation
The primary mechanism of inhibition by Kitasamycin is the stalling of the translocation step of protein synthesis.[1] During elongation, after the formation of a peptide bond, the ribosome moves one codon down the mRNA. This movement, known as translocation, is a complex process involving conformational changes in the ribosome. Kitasamycin, by binding within the NPET, creates a physical obstruction that prevents the growing polypeptide chain from advancing.[1] This steric hindrance effectively jams the ribosomal machinery, leading to a cessation of protein synthesis.[1]
dot
Caption: Logical flow of Kitasamycin's inhibitory action.
Quantitative Data
While specific binding affinity (Kd) and 50% inhibitory concentration (IC50) values for this compound are not consistently reported in publicly available literature, data from closely related 16-membered (josamycin) and 14-membered (erythromycin) macrolides provide a valuable comparative framework.
| Antibiotic | Target Organism/System | Parameter | Value | Reference |
| Josamycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 5.5 nM | [2][3] |
| Erythromycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 11 nM | [2][3] |
| Erythromycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 10 - 14 nM | [4][5] |
| Josamycin | Bovine mitochondrial translation system | IC50 | 12.3 µM | [6] |
| Erythromycin | Haemophilus influenzae protein synthesis | IC50 | 1.5 µg/mL | [7] |
Experimental Protocols
The mechanism of action of macrolide antibiotics like Kitasamycin is elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, creating the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
-
Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system with ATP and GTP, an amino acid mixture (often with one radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound to the reaction tubes.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.
-
Collect the precipitate on a filter paper and wash to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.
-
dot
Caption: Workflow for In Vitro Translation Inhibition Assay.
Ribosome Footprinting (Ribo-Seq)
This high-throughput sequencing technique maps the exact positions of ribosomes on mRNA transcripts, revealing sites of translational stalling.
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound for a short duration to capture active translation inhibition.
-
Rapidly harvest the cells.
-
-
Lysate Preparation and Nuclease Digestion:
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
-
Isolation of Monosomes:
-
Separate the ribosome-protected mRNA fragments (footprints) from other cellular components by sucrose density gradient ultracentrifugation.
-
Collect the monosome fraction.
-
-
Footprint Extraction and Library Preparation:
-
Extract the RNA from the monosome fraction.
-
Isolate the ribosome footprints (typically 20-30 nucleotides) by size selection on a denaturing polyacrylamide gel.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing and Data Analysis:
Fluorescence Polarization (FP) Assay for Ribosome Binding
This assay measures the binding of a fluorescently labeled ligand to the ribosome in a homogeneous solution.
Protocol:
-
Preparation of Reagents:
-
Purify 70S ribosomes from a suitable bacterial strain.
-
Synthesize a fluorescently labeled Kitasamycin derivative (or use a labeled macrolide with a similar binding site as a probe).
-
-
Binding Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled macrolide to a buffer solution.
-
Add increasing concentrations of purified 70S ribosomes to the wells.
-
For competition assays, add a fixed concentration of ribosomes and labeled macrolide, along with increasing concentrations of unlabeled this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
The binding of the small fluorescent ligand to the large ribosome causes a decrease in its rotational speed, resulting in an increase in fluorescence polarization.
-
Plot the change in fluorescence polarization as a function of ribosome or competitor concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).[10][11]
-
Resistance Mechanisms
Bacterial resistance to Kitasamycin and other macrolides can arise through several mechanisms:
-
Target Site Modification: The most common mechanism is the methylation of a specific adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases. This modification reduces the binding affinity of the macrolide to the ribosome.
-
Ribosomal Mutations: Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also alter the binding site and confer resistance.
-
Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.
-
Drug Inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases can also lead to resistance.
dot
Caption: Signaling Pathway of Kitasamycin Resistance.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. This steric hindrance primarily interferes with the translocation step of elongation, leading to a bacteriostatic effect. While detailed structural and quantitative data for Kitasamycin itself are limited in the public domain, analysis of closely related macrolides provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide are fundamental to the continued study of macrolide antibiotics and the development of novel therapeutics to overcome bacterial resistance. Further high-resolution structural studies of Kitasamycin bound to the ribosome would provide more precise insights into its interactions and could aid in the rational design of next-generation antibiotics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ubiqbio.com [ubiqbio.com]
The Elusive Crystal Structure of Kitasamycin Tartrate: A Technical Overview
Abstract
Kitasamycin tartrate, a macrolide antibiotic, is a cornerstone in veterinary medicine for its broad-spectrum activity against various bacterial pathogens. Despite its long-standing use, a comprehensive, publicly available crystal structure of this compound remains elusive. This technical guide provides a detailed overview of the known physicochemical properties of this compound, a generalized experimental protocol for the crystallographic analysis of macrolide antibiotics, and an in-depth look at its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important antimicrobial agent.
Introduction
Kitasamycin is a macrolide antibiotic produced by the fermentation of Streptomyces kitasatoensis.[1] It is a multi-component antibiotic, with Kitasamycin A5 (also known as Leucomycin A5) being a major component.[2] The tartrate salt of Kitasamycin enhances its stability and solubility for pharmaceutical applications.[3] While it is known to be a crystalline powder, detailed crystallographic data, such as a Crystallographic Information File (CIF), is not publicly accessible in major crystallographic databases. This guide synthesizes the available information to provide a comprehensive technical profile of this compound.
Physicochemical Properties
While a definitive crystal structure is not available, various physicochemical properties of this compound have been documented. These properties are crucial for its formulation and application.
| Property | Value | Reference(s) |
| Appearance | White to light yellowish-white crystalline powder. | [2][4] |
| Molecular Formula | C40H67NO18 | [5] |
| Molecular Weight | 849.96 g/mol | [5] |
| CAS Number | 37280-56-1 | [5] |
| Solubility | Very soluble in water, methanol, and ethanol. | [2] |
| pH (3% w/v solution) | 3.0 - 5.0 | [2] |
| Melting Point | Approximately 155 - 157 °C | [6] |
Experimental Protocol for Macrolide Crystal Structure Determination
The following section outlines a generalized experimental protocol for determining the crystal structure of a macrolide antibiotic like this compound, based on established methodologies for similar compounds.
Sample Preparation and Crystallization
-
Purification: The macrolide antibiotic is purified to >98% homogeneity using techniques such as high-performance liquid chromatography (HPLC).
-
Solvent Selection: A range of solvents and solvent mixtures are screened for their ability to dissolve the compound and facilitate slow evaporation. Common solvents for macrolides include ethanol, methanol, and acetone.
-
Crystallization Method: The vapor diffusion method is commonly employed.
-
Hanging Drop: A drop containing the purified macrolide, buffer, and precipitant is equilibrated against a larger reservoir of the precipitant.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed chamber.
-
-
Optimization: Crystallization conditions, including pH, temperature, and precipitant concentration, are systematically varied to obtain single, diffraction-quality crystals.
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often after being cryo-protected to prevent damage during data collection at low temperatures (typically around 100 K).
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Synchrotron radiation sources are often used for their high-intensity X-ray beams, which are particularly useful for small or weakly diffracting crystals.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
Structure Solution and Refinement
-
Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson analysis.
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, validated structure.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[8]
The target of Kitasamycin is the 50S subunit of the bacterial ribosome.[7] The bacterial ribosome, composed of the 30S and 50S subunits, is responsible for translating messenger RNA (mRNA) into proteins.[9] Kitasamycin binds to the 23S rRNA component of the 50S subunit, near the peptidyl transferase center, within the polypeptide exit tunnel.[7][9] This binding interferes with the elongation of the polypeptide chain, effectively stalling protein synthesis.[7] By blocking the production of essential proteins, bacterial cell function, including replication and metabolism, is impaired, ultimately leading to the inhibition of bacterial growth.[7]
Conclusion
While the precise three-dimensional crystal structure of this compound remains to be publicly elucidated, a wealth of information regarding its physicochemical properties and biological mechanism is available. This guide provides a consolidated resource for professionals in the fields of pharmaceutical science and microbiology. The generalized experimental protocols offer a roadmap for future crystallographic studies, which would be invaluable for structure-based drug design and the development of next-generation macrolide antibiotics. A definitive crystal structure would provide unparalleled insight into the molecular interactions of this compound and could pave the way for the rational design of more potent and specific antimicrobial agents.
References
- 1. Kitasamycin - Wikipedia [en.wikipedia.org]
- 2. pmda.go.jp [pmda.go.jp]
- 3. gatcoseeds.com [gatcoseeds.com]
- 4. echemi.com [echemi.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound BP EP USP CAS 37280-56-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Kitasamycin Tartrate Biosynthetic Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kitasamycin, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis.[1] Its biosynthesis is a complex process orchestrated by a multitude of enzymes encoded within a large biosynthetic gene cluster (BGC). This technical guide provides a detailed exploration of the kitasamycin tartrate (leucomycin) biosynthetic pathway, focusing on the core enzymatic components, their genetic basis, and the experimental methodologies used for their investigation. We will delve into the polyketide synthase (PKS) assembly line, post-PKS modifications, and the regulatory mechanisms governing the production of this clinically significant antibiotic. This guide aims to serve as a comprehensive resource for researchers and professionals involved in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.
The Kitasamycin (Leucomycin) Biosynthetic Gene Cluster (BGC0002452)
The genetic blueprint for kitasamycin biosynthesis is located on a large, contiguous DNA region of approximately 97 kilobases in Streptomyces kitasatoensis.[1] This cluster, cataloged as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, houses 51 putative genes.[2][3] These genes encode the core polyketide synthase (PKS) machinery, enzymes for the synthesis of precursor molecules and deoxysugar moieties, tailoring enzymes that modify the macrolactone core, and regulatory proteins that control the expression of the entire pathway.[1]
Core Enzymatic Components and Biosynthetic Pathway
The biosynthesis of kitasamycin can be divided into three primary stages:
-
Formation of the 16-membered Macrolactone Ring: This crucial step is carried out by a Type I modular polyketide synthase (PKS) assembly line.
-
Synthesis of Deoxysugar Moieties: The macrolactone is subsequently glycosylated with specific sugar molecules.
-
Post-PKS Tailoring Modifications: A series of enzymatic modifications, including acylation, fine-tune the structure to produce the various kitasamycin components.[1]
The Polyketide Synthase (PKS) Assembly Line
The backbone of the kitasamycin aglycone is synthesized by a large, multi-modular Type I PKS encoded by a series of genes designated lcmA through lcmC.[1] This enzymatic assembly line catalyzes the sequential condensation of a starter unit and several extender units to form the polyketide chain. Each module of the PKS is responsible for one cycle of chain elongation and is comprised of several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) may be present in certain modules to modify the growing polyketide chain.[3]
Table 1: Putative Polyketide Synthase Enzymes in the Kitasamycin Biosynthetic Gene Cluster
| Gene(s) | Putative Enzyme | Key Domains | Proposed Function |
| lcmA1-A5 | Kitasamycin PKS 1-5 | KS, AT, ACP | Initiation and early elongation modules of the polyketide chain. |
| lcmB1-B3 | Kitasamycin PKS 6-8 | KS, AT, KR, ACP | Mid-chain elongation and reduction steps. |
| lcmC1-C11 | Kitasamycin PKS 9-19 | KS, AT, KR, DH, ER, ACP, TE | Late-stage elongation, further modifications, and final release of the macrolactone ring via the Thioesterase (TE) domain. |
This table is based on the functional annotation of homologous genes in the leucomycin biosynthetic gene cluster.[1]
Precursor Supply and its Influence on Kitasamycin Composition
The biosynthesis of the kitasamycin macrolactone utilizes specific starter and extender units derived from primary metabolism. The selection of the starter unit is a critical determinant of the final kitasamycin congener produced. Feeding experiments with specific amino acids have demonstrated a profound influence on the composition of the kitasamycin complex.
Table 2: Effect of Precursor Feeding on Kitasamycin Production in S. kitasatoensis
| Precursor Fed | Directed Biosynthesis Towards | Effect on Titer |
| L-valine | Kitasamycin A4/A5 (butyryl side chain) | Doubled |
| L-leucine | Kitasamycin A1/A3 (isovaleryl side chain) | Quadrupled |
| Sodium Acetate (0.15%) | - | 6.2% increase |
| Ethyl Acetate (0.48%) | - | ~18.8% increase |
Data compiled from studies on precursor feeding in Streptomyces kitasatoensis.[4][5]
Post-PKS Tailoring Enzymes
Following the synthesis and release of the macrolactone ring from the PKS assembly line, a series of post-PKS modifications occur to generate the final bioactive kitasamycin molecules. These tailoring reactions include glycosylation and acylation, which are crucial for the antibiotic's activity. The specific enzymes responsible for these modifications are encoded within the biosynthetic gene cluster.
Regulation of Kitasamycin Biosynthesis
The production of kitasamycin is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. The biosynthetic gene cluster contains several putative regulatory genes that likely control the expression of the biosynthetic genes. One such identified gene in the leucomycin BGC (BGC0002452) is a transcriptional regulator belonging to the IscR family.[3] These cluster-situated regulators (CSRs) often act as switches, turning on or off the entire biosynthetic pathway in response to internal or external signals.[6]
Experimental Protocols for Studying the Kitasamycin Biosynthetic Pathway
Gene Knockout and Complementation
Objective: To confirm the function of a specific lcm gene in kitasamycin biosynthesis.
Methodology:
-
Construct a gene replacement vector: A plasmid is designed containing the upstream and downstream flanking regions of the target lcm gene. The coding sequence of the target gene is replaced with a selectable marker, such as an antibiotic resistance gene.
-
Transformation and homologous recombination: The constructed vector is introduced into S. kitasatoensis through methods like protoplast transformation or intergeneric conjugation from E. coli. Through homologous recombination, the target gene in the S. kitasatoensis chromosome is replaced by the selectable marker.
-
Mutant verification: The successful gene knockout is confirmed by PCR analysis and Southern blotting.
-
Phenotypic analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by techniques like HPLC and LC-MS to determine the effect of the gene knockout on kitasamycin production. The absence of kitasamycin or the accumulation of a biosynthetic intermediate can reveal the function of the disrupted gene.
-
Complementation: To confirm that the observed phenotype is due to the specific gene knockout, the wild-type gene is reintroduced into the mutant strain on an integrative plasmid, and the restoration of kitasamycin production is assessed.[1]
Heterologous Expression and Purification of an Lcm Enzyme
Objective: To obtain a pure, active Lcm enzyme for in vitro biochemical characterization.
Methodology:
-
Cloning: The target lcm gene is amplified from the genomic DNA of S. kitasatoensis using PCR and cloned into a suitable expression vector. The vector is often designed to add an affinity tag (e.g., a His6-tag) to the N- or C-terminus of the protein to facilitate purification.
-
Expression Host: A suitable expression host, such as E. coli BL21(DE3), is transformed with the expression vector.
-
Protein Expression: The transformed E. coli is cultured, and protein expression is induced, typically by the addition of IPTG.
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford assay.[1]
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of a purified Lcm enzyme.
For a PKS Module: A reaction mixture is prepared containing the purified PKS module, the appropriate starter unit (e.g., isobutyryl-CoA or isovaleryl-CoA) and extender units (e.g., malonyl-CoA or methylmalonyl-CoA) as Coenzyme A thioesters, and NADPH as a cofactor if reductive domains (KR, ER) are present. The reaction is incubated at an optimal temperature, and the product is then extracted with an organic solvent. The extracted product is analyzed by LC-MS to identify the elongated and modified polyketide intermediate.[1]
For a Glycosyltransferase: The assay mixture contains the purified glycosyltransferase, the aglycone acceptor substrate (a kitasamycin intermediate), and the appropriate nucleotide-activated sugar donor (e.g., TDP-mycarose). The reaction is monitored over time, and the formation of the glycosylated product is analyzed by HPLC. By varying the concentrations of the substrates and measuring the initial reaction velocities, key kinetic parameters such as Km and Vmax can be determined.[1]
Conclusion and Future Perspectives
The biosynthetic pathway of kitasamycin in Streptomyces kitasatoensis represents a remarkable example of the intricate enzymatic machinery involved in the production of complex natural products. The identification and characterization of the biosynthetic gene cluster have laid the groundwork for a deeper understanding of this process. While significant progress has been made in elucidating the roles of the core PKS enzymes and the influence of precursor supply, many of the tailoring and regulatory steps remain to be fully characterized.
Future research will likely focus on the functional annotation of the remaining genes within the BGC0002452 cluster, the detailed kinetic characterization of the individual enzymes, and the elucidation of the complex regulatory network that governs kitasamycin production. This knowledge will not only provide fundamental insights into the evolution and mechanisms of antibiotic biosynthesis but will also pave the way for the rational engineering of the pathway to produce novel kitasamycin analogs with improved therapeutic properties. The application of synthetic biology and metabolic engineering approaches holds great promise for optimizing kitasamycin production and generating a new generation of macrolide antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. BGC0002452 [mibig.secondarymetabolites.org]
- 3. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. seer.ufu.br [seer.ufu.br]
- 6. LmbU, a Cluster-Situated Regulator for Lincomycin, Consists of a DNA-Binding Domain, an Auto-Inhibitory Domain, and Forms Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
Kitasamycin Tartrate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitasamycin tartrate, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis, is a significant agent in the fight against bacterial infections.[1][2][3][4][5][6][7][8][9][10][11] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a potent weapon against a wide array of pathogens.[1][3][12] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important antimicrobial compound.
Antibacterial Spectrum of this compound Against Gram-Positive Bacteria
This compound demonstrates significant activity against a broad range of gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its closely related compounds, Josamycin and Leucomycin, providing insights into its potency. It is important to note that specific MIC50 and MIC90 values for this compound are not always readily available in the surveyed literature; therefore, data from the related 16-membered macrolide Josamycin is included to provide an indication of potential efficacy.[1]
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Staphylococcus aureus | Kitasamycin | - | - | - | 98% of penicillin G sensitive and 99% of penicillin G resistant isolates inhibited at 1.56 µg/mL.[13][14] |
| Staphylococcus aureus | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |
| Staphylococcus aureus | Leucomycin A4 | - | 0.15[16] | - | |
| Staphylococcus epidermidis | Josamycin | - | ≤0.39[1][15] | - | |
| Streptococcus pyogenes | Kitasamycin | - | - | - | All isolates inhibited by 0.39 µg/mL.[13][14] |
| Streptococcus pyogenes | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |
| Streptococcus agalactiae | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |
| Streptococcus pneumoniae (Diplococcus pneumoniae) | Kitasamycin | - | - | - | All isolates inhibited by 1.56 µg/mL.[13][14] |
| Streptococcus pneumoniae | Josamycin | - | ≤0.39[1][15] | - | |
| Enterococcus spp. | Josamycin | - | - | - | 41.2% of strains were resistant.[14] |
| Bacillus subtilis | Leucomycin A4 | - | 1.25[16] | - | |
| Clostridium spp. | Josamycin | - | - | - | Active at concentrations of 6.25 µg/mL.[1][15] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the efficacy of an antibiotic against a specific pathogen. The following are detailed methodologies for two standard experimental protocols used to determine the antibacterial spectrum of this compound.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer solution) to a known concentration.
2. Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve a range of desired concentrations.
3. Inoculum Preparation:
-
From a pure, overnight culture of the target gram-positive bacterium, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension further in broth to achieve the final desired inoculum concentration in each well (typically 5 x 105 CFU/mL).
4. Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple bacterial isolates simultaneously.
1. Preparation of this compound Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
Add a specific volume of each antibiotic dilution to molten Mueller-Hinton agar and pour the mixture into sterile petri dishes. Allow the agar to solidify.
-
A control plate containing no antibiotic should also be prepared.
2. Inoculum Preparation:
-
Prepare a bacterial suspension of the target gram-positive organism adjusted to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of the bacteria.
Visualizations
Experimental Workflow for Antibacterial Spectrum Analysis
Caption: Experimental workflow for determining the antibacterial spectrum.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Conclusion
This compound exhibits a potent antibacterial spectrum against a variety of clinically relevant gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a solid foundation for its therapeutic use. While comprehensive MIC data for this compound across all gram-positive species remains an area for further research, the available information, supplemented by data from the closely related macrolide Josamycin, confirms its efficacy. The standardized experimental protocols outlined in this guide are essential for the accurate determination of its antibacterial activity and for the continued evaluation of its role in combating bacterial infections. This technical guide serves as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development, facilitating a deeper understanding of this compound's properties and potential applications.
References
- 1. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Small Molecule Potentiation of Gram-Positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sat.gstsvs.ch [sat.gstsvs.ch]
- 5. medkoo.com [medkoo.com]
- 6. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. medkoo.com [medkoo.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. KEGG DRUG: this compound [genome.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Josamycin - Antibiotics - CAT N°: 29606 [bertin-bioreagent.com]
- 16. medchemexpress.com [medchemexpress.com]
In Vitro Activity of Kitasamycin Tartrate Against Mycoplasma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma species are a significant cause of respiratory and systemic diseases in various animal species, leading to considerable economic losses in the livestock and poultry industries. Due to their lack of a cell wall, Mycoplasmas are intrinsically resistant to many commonly used antibiotics, such as beta-lactams. Macrolide antibiotics, including Kitasamycin, are a crucial class of antimicrobial agents used to control Mycoplasma infections. This technical guide provides an in-depth overview of the in vitro activity of Kitasamycin tartrate against various Mycoplasma species, compiling available data on its efficacy and detailing the experimental protocols for its evaluation.
Kitasamycin is a macrolide antibiotic produced by Streptomyces kitasatoensis. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1] This guide summarizes the available quantitative data on the susceptibility of key Mycoplasma species to this compound and provides detailed methodologies for in vitro susceptibility testing.
Data Presentation: In Vitro Susceptibility of Mycoplasma Species to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Mycoplasma species as reported in scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: In Vitro Activity of Kitasamycin against Mycoplasma synoviae
| Geographic Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Argentina | 10 (8 field, 2 standard) | 0.39–1.56 | 0.78 | 1.56 | [2][3][4][5] |
Table 2: In Vitro Activity of Kitasamycin against Mycoplasma gallisepticum
| Inoculum Size (CFU/mL) | MIC (µg/mL) | Reference |
| 10⁶ | >Tiamulin & Tylosin | [6][7] |
| 10⁴ | >Tiamulin & Tylosin | [6][7] |
| 10² | >Tiamulin & Tylosin | [6][7] |
Note: A study on the in vitro susceptibility of Mycoplasma gallisepticum found that the MIC of Kitasamycin was generally higher than that of tiamulin and tylosin, and was directly influenced by the concentration of mycoplasmas.[6][7]
Table 3: In Vitro Activity of Kitasamycin against Other Mycoplasma Species
| Mycoplasma Species | Activity | Reference |
| Mycoplasma hyopneumoniae | Effective | [8] |
| Mycoplasma bovis | Susceptible | [9] |
| Mycoplasma dispar | Susceptible | [9] |
Note: Specific MIC values for Kitasamycin against these species were not detailed in the available search results, but the studies indicated susceptibility.
Experimental Protocols
The determination of the in vitro activity of this compound against Mycoplasma species is primarily achieved through broth microdilution and agar dilution methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices described in veterinary microbiology research.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Media Preparation:
-
Broth Medium: Frey's medium or a similar specialized Mycoplasma broth is typically used. The medium is supplemented with swine serum (10-20%), yeast extract, and a pH indicator (e.g., phenol red).
-
pH Adjustment: The pH of the medium is adjusted to approximately 7.8.
b. Inoculum Preparation:
-
Mycoplasma isolates are grown in the appropriate broth medium until the mid-logarithmic phase of growth is reached, as indicated by a color change in the medium.
-
The culture is then diluted to a final concentration of 10⁴ to 10⁵ color-changing units (CCU) per mL.
c. Preparation of Antimicrobial Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the this compound stock solution are made in the broth medium in 96-well microtiter plates.
d. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared Mycoplasma suspension.
-
Control wells are included: a growth control (medium and inoculum without antibiotic) and a sterility control (medium only).
-
The plates are sealed to prevent evaporation and incubated at 37°C in a humidified atmosphere. Incubation times vary depending on the Mycoplasma species, typically ranging from 7 to 14 days.[10]
e. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that inhibits the growth of the Mycoplasma, as indicated by the absence of a color change in the medium.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid medium.
a. Media Preparation:
-
Agar Medium: Frey's agar or a similar specialized Mycoplasma agar is prepared.
-
Incorporation of Antimicrobial Agent: Known concentrations of this compound are added to the molten agar before it solidifies.
b. Inoculum Preparation:
-
The Mycoplasma inoculum is prepared as described for the broth microdilution method, with the final concentration adjusted to approximately 10³ to 10⁵ colony-forming units (CFU) per spot.
c. Inoculation and Incubation:
-
A standardized volume of the inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ until colonies are visible on the control plate (without antibiotic).
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma on the agar surface.
Mandatory Visualizations
Mechanism of Action of Kitasamycin
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Kitasamycin Tartrate Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]
- 2. In vitro antibiotic susceptibility of field isolates of Mycoplasma synoviae in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Susceptibilities of Mycoplasma bovis, Mycoplasma dispar, and Ureaplasma diversum strains to antimicrobial agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibilities of Mycoplasma hyopneumoniae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Kitasamycin tartrate chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kitasamycin tartrate, a macrolide antibiotic. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and quality control, designed to support research and development activities in the pharmaceutical sciences.
Core Chemical and Physical Properties
This compound is the tartrate salt of Kitasamycin, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.[2][3] The tartrate salt form is utilized to improve the stability and solubility of the parent compound.[3]
Chemical Formula and Molecular Weight
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₆₇NO₁₈ | [4][5] |
| Molecular Weight | 850.0 g/mol | [4] |
| Appearance | White to light yellowish-white powder | [6] |
| Solubility | Very soluble in water, methanol, and ethanol (99.5). | [6] |
| pH (3% w/v in water) | 3.0 - 5.0 | [6] |
Physicochemical and Quality Control Parameters
Key quality control parameters for this compound are outlined below, providing a benchmark for its purity and quality assessment.
| Parameter | Specification | Experimental Protocol | Reference |
| Clarity and Color of Solution | A 1.0 g in 10 mL water solution is clear and colorless or light yellow. | Visual Inspection | [6] |
| Heavy Metals | Not more than 30 ppm | Method 2, as per pharmacopeial standards. | [6] |
| Water Content | Not more than 3.0% | Volumetric titration (direct titration). | [6] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] The molecule binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translation process and preventing the elongation of the polypeptide chain. This ultimately leads to the cessation of bacterial growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for the analysis and characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used for the determination of the purity and the assay of this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.0 mm x 15 cm |
| Column Temperature | 40°C |
| Mobile Phase | A mixture of a pH 5.5 ammonium acetate solution and phosphoric acid, methanol, and acetonitrile (370:580:50 v/v/v). |
| Flow Rate | Adjusted so that the retention time of leucomycin A5 is about 8 minutes. |
| Detector | Ultraviolet absorption photometer at 232 nm. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
Injection: Inject a defined volume of the sample solution into the chromatograph.
-
Data Analysis: Record the chromatogram and calculate the peak areas to determine the purity and concentration against a reference standard.
Identification of this compound
A. Ultraviolet-visible (UV-Vis) Spectrophotometry [6]
-
Procedure: Prepare a 1 in 40,000 solution of this compound in methanol.
-
Analysis: Determine the absorption spectrum. The spectrum should be similar in intensities and wavelengths to the reference spectrum.
B. Infrared (IR) Spectrophotometry [6]
-
Procedure: Prepare a potassium bromide disk of the this compound sample.
-
Analysis: Determine the infrared absorption spectrum. The spectrum should exhibit similar intensities of absorption at the same wave numbers as the reference spectrum.
C. Qualitative Test for Tartrate [6]
-
Procedure: Dissolve 1 g of this compound in 20 mL of water, add 3 mL of sodium hydroxide solution, and extract with n-butyl acetate. The remaining aqueous layer is used for the test.
-
Analysis: The aqueous layer should give a positive result for the qualitative tests for tartrate.
Pharmacokinetics
Oral administration of this compound results in good absorption, with peak plasma concentrations reached within approximately two hours.[2] The drug is widely distributed throughout major organs, with concentrations in the liver, lungs, kidneys, and muscle tissue often exceeding those in the blood.[2] Excretion is primarily through the hepatobiliary system, leading to high concentrations in bile and feces, with a smaller amount excreted via the kidneys.[2]
References
- 1. Kitasamycin - Wikipedia [en.wikipedia.org]
- 2. qhdwyp.com [qhdwyp.com]
- 3. gatcoseeds.com [gatcoseeds.com]
- 4. Leucomycin, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | C40H67NO18 | CID 6450271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
A Technical Guide to the Discovery and Origin of Kitasamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, origin, and scientific investigation of Kitasamycin, a significant macrolide antibiotic. The content herein is curated for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.
Discovery and Origin
Kitasamycin, also known as Leucomycin, is a macrolide antibiotic complex produced by the soil bacterium Streptomyces kitasatoensis.[1][2][3] Its discovery was a result of systematic screening of soil microorganisms for antibacterial activity. Kitasamycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, as well as some Gram-negative bacteria, Mycoplasma, and Rickettsia.[2][4]
Producing Microorganism: Streptomyces kitasatoensis
Streptomyces kitasatoensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales.[1] Strains of this organism are the natural producers of the Kitasamycin complex. The biosynthesis of Kitasamycin is influenced by the composition of the fermentation medium, particularly the presence of amino acid precursors.[1][5]
Isolation and Purification
The isolation of Kitasamycin from the fermentation broth of Streptomyces kitasatoensis involves a multi-step process of extraction and purification.
Experimental Protocol: Fermentation and Extraction
2.1.1. Fermentation
-
Inoculum Preparation: A seed culture of Streptomyces kitasatoensis is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a stock culture. The culture is incubated at 28-30°C with agitation until sufficient growth is achieved.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains carbon and nitrogen sources, such as glucose and soybean meal, along with mineral salts.
-
Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with controlled aeration and agitation to ensure optimal antibiotic production.
2.1.2. Extraction
-
Broth Separation: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.
-
Solvent Extraction: The supernatant, containing the dissolved Kitasamycin, is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH.
-
Concentration: The organic solvent phase, now containing the Kitasamycin, is concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Purification
-
Chromatography: The crude extract is subjected to column chromatography for purification. Adsorbents like silica gel or alumina are commonly used.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and assayed for antimicrobial activity.
-
Crystallization: The fractions containing pure Kitasamycin are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system.
Experimental Workflow for Kitasamycin Isolation and Purification
References
Kitasamycin tartrate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Kitasamycin Tartrate, a macrolide antibiotic complex produced by Streptomyces kitasatoensis. It covers the essential chemical and physical properties, its mechanism of action, and detailed experimental protocols for its analysis. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development.
Introduction
Kitasamycin is a macrolide antibiotic effective against a wide spectrum of pathogens, particularly Gram-positive bacteria.[1] It is not a single compound but a mixture of several structurally related components, primarily various leucomycins. The tartrate salt of Kitasamycin enhances its stability and solubility.[2] This guide focuses on this compound, providing key technical data and methodologies relevant to its study and application.
Chemical and Physical Properties
This compound is a white to light yellowish-white powder.[2] Its potency is determined based on the amount of leucomycin A5, a major active component.[2] While it is a mixture, key properties are summarized below.
CAS Number: 37280-56-1[3]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C40H67NO18 (Representative) | [3] |
| Molecular Weight | 849.96 g/mol (Representative) | [3] |
| Appearance | White to light yellowish-white powder | [2] |
| Solubility | Water: Very soluble (>30 mg/mL) Methanol: Very soluble Ethanol (99.5%): Very soluble DMSO: Soluble | [2][4] |
| pH | 3.0 - 5.0 (3% w/v aqueous solution) | [2] |
| pKa | Data not readily available in scientific literature. |
Note: The Molecular Formula and Weight are representative of a major component's tartrate salt. Kitasamycin itself is a mixture of related compounds.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Like other macrolide antibiotics, it targets the bacterial ribosome.
-
Binding to the 50S Ribosomal Subunit: Kitasamycin specifically binds to the 50S subunit of the bacterial ribosome.
-
Interference with Translocation: This binding event physically obstructs the exit tunnel through which the nascent polypeptide chain emerges and interferes with the translocation step of protein elongation.
-
Inhibition of Protein Synthesis: By preventing the ribosome from moving along the mRNA, the synthesis of essential bacterial proteins is halted.
-
Bacterial Growth Inhibition: The inability to produce vital proteins leads to the cessation of bacterial growth and replication.
The following diagram illustrates this signaling pathway.
Experimental Protocols
Accurate analysis of this compound is crucial for quality control and research. The following are detailed methodologies for its quantification and identification.
High-Performance Liquid Chromatography (HPLC) for Content Ratio
This method is used to determine the content ratio of the active principles in this compound.[2]
A. Chromatographic Conditions:
-
Column: Octylsilanized silica gel for liquid chromatography (5 µm particle diameter), 4.0 mm internal diameter x 15 cm length.
-
Column Temperature: Constant at approximately 40°C.
-
Mobile Phase:
-
Prepare a solution of ammonium acetate (77 g in 5000 mL water).
-
Adjust the pH to 5.5 using diluted phosphoric acid (1 in 150).
-
Mix 370 mL of this pH-adjusted solution with 580 mL of methanol and 50 mL of acetonitrile.
-
-
Flow Rate: Adjust so that the retention time of leucomycin A5 is approximately 8 minutes.
-
Detector: Ultraviolet absorption photometer set at a wavelength of 232 nm.
-
Measurement Span: Approximately 3 times the retention time of leucomycin A5.
B. System Suitability:
-
Resolution: Prepare a solution containing ~1 mg/mL each of Leucomycin A5 RS and Josamycin RS in diluted acetonitrile (1 in 2). The resolution between the leucomycin A5 and josamycin peaks should be not less than 5.
-
Repeatability: When the test is repeated 6 times with the sample solution, the relative standard deviation (RSD) of the peak area of leucomycin A5 should be not more than 1.0%.
C. Sample Preparation:
-
Accurately weigh 20 mg of this compound.
-
Dissolve in diluted acetonitrile (1 in 2) to make a final volume of 20 mL.
The following diagram outlines the experimental workflow for HPLC analysis.
Microbial Assay for Potency (Cylinder-Plate Method)
This bioassay determines the antimicrobial potency of this compound.[2]
A. Materials:
-
Test Organism: Bacillus subtilis ATCC 6633.
-
Culture Medium:
-
Peptone: 5.0 g
-
Meat extract: 3.0 g
-
Agar: 15.0 g
-
Water: 1000 mL
-
Adjust pH so that it is between 7.8 and 8.0 after sterilization.
-
-
Standard Solution:
-
Accurately weigh an amount of Leucomycin A5 Reference Standard (RS) equivalent to about 30 mg (potency).
-
Dissolve in 10 mL of methanol and add water to make exactly 100 mL (Standard Stock Solution). Store at ≤ 5°C and use within 3 days.
-
Before use, dilute the stock solution with a phosphate buffer (pH 8.0) to final concentrations of 30 µg/mL (high concentration) and 7.5 µg/mL (low concentration).
-
-
Sample Solution:
-
Accurately weigh an amount of this compound equivalent to about 30 mg (potency).
-
Dissolve in water to make exactly 100 mL.
-
Dilute this solution with a phosphate buffer (pH 8.0) to final concentrations of 30 µg/mL (high concentration) and 7.5 µg/mL (low concentration).
-
B. Procedure:
-
Prepare agar plates inoculated with the test organism, Bacillus subtilis.
-
Place sterile stainless steel cylinders onto the surface of the agar.
-
Fill the cylinders with the high and low concentrations of the standard and sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 32-37°C for 16-20 hours).
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Calculate the potency of the sample by comparing the size of its inhibition zones to those produced by the standard solutions.
Conclusion
This compound remains a significant macrolide antibiotic with important applications. This guide provides foundational technical information for researchers, including its physicochemical properties and validated analytical methods. The detailed protocols for HPLC and microbial assays offer standardized approaches for quality control and further investigation of this complex antibiotic.
References
Pharmacokinetics and Pharmacodynamics of Kitasamycin Tartrate in Poultry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitasamycin tartrate, a macrolide antibiotic derived from Streptomyces kitasatoensis, is utilized in veterinary medicine for the treatment and control of bacterial infections in poultry.[1] Its efficacy is attributed to its activity against a spectrum of Gram-positive bacteria and Mycoplasma species.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in poultry, consolidating available data to inform research and development.
Pharmacodynamics: Mechanism of Action and In Vitro Activity
Kitasamycin, like other macrolide antibiotics, exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[2] This disruption of protein synthesis ultimately hinders bacterial growth and replication.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism of action of Kitasamycin at the ribosomal level.
In Vitro Susceptibility
The in vitro activity of kitasamycin is a critical determinant of its clinical efficacy. The minimum inhibitory concentration (MIC) is the primary pharmacodynamic parameter used to assess this. The following table summarizes the available MIC data for kitasamycin against key poultry pathogens.
| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma gallisepticum | Multiple strains | - | - | - | The highest MIC among several macrolides.[4] |
| Clostridium perfringens | - | - | - | - | Generally susceptible to macrolides.[2] |
| Pasteurella multocida | - | - | - | - | Some macrolides show activity. |
| Staphylococcus aureus | - | - | - | - | Susceptibility can be variable. |
Note: Specific and comprehensive MIC data for Kitasamycin against a wide range of poultry pathogens is limited in publicly available literature. The information provided is based on general statements and studies on related macrolides. Further research is needed to establish a more complete susceptibility profile.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of this compound dictate the concentration and duration of the drug's presence at the site of infection.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of kitasamycin in chickens from a study by Hassan et al. (1990). The study involved intravenous (IV) administration to healthy and Salmonella gallinarum-infected chickens.
| Parameter | Healthy Chickens | S. gallinarum-Infected Chickens |
| Dose (IV) | 300 mg/kg | 300 mg/kg |
| Elimination Half-life (t½β) | 3.7 hours | 9.0 hours |
| Total Body Clearance (ClB) | 62.03 mL/kg/min | 23.86 mL/kg/min |
Note: Following oral administration of 300 mg/kg, therapeutic blood concentrations were reportedly reached within 15 minutes and maintained for 20-22 hours. However, specific Cmax, Tmax, and AUC values from this oral administration were not provided in the abstract.
Tissue Distribution and Residues
Kitasamycin is known to distribute to various tissues in poultry. After seven consecutive days of dosing, residues were primarily found in the bile and caecum up to 3 days after the final dose, with no residues detected after 7 days.
Experimental Protocols
This section outlines generalized experimental methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound in poultry, based on common practices in the field.
Pharmacokinetic Study: Oral Gavage in Broiler Chickens
This protocol describes a typical workflow for determining the pharmacokinetic profile of kitasamycin following oral administration.
1. Animal Selection and Acclimatization:
-
Source healthy broiler chickens of a specific age and weight range.
-
Acclimatize the birds to the housing conditions for a minimum of one week, providing ad libitum access to feed and water.
2. Dosing:
-
Fast the birds for a predetermined period (e.g., 12 hours) before dosing to ensure an empty crop.
-
Prepare a solution or suspension of this compound of a known concentration.
-
Administer a single oral dose of this compound directly into the crop using a gavage tube.
3. Sample Collection:
-
Collect blood samples from a suitable vein (e.g., brachial or jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at or below -20°C until analysis.
-
Quantify the concentration of Kitasamycin in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life), using appropriate software and pharmacokinetic models (e.g., non-compartmental analysis).
Analytical Method: LC-MS/MS for Kitasamycin in Chicken Plasma
1. Sample Preparation:
-
Protein precipitation is a common method for extracting macrolides from plasma.
-
To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol, often containing a small amount of acid (e.g., formic acid) to improve recovery.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with formic acid and/or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for Kitasamycin (and an internal standard, if used) in Multiple Reaction Monitoring (MRM) mode for quantification.
Pharmacodynamic Study: MIC Determination
1. Bacterial Isolates:
-
Obtain clinical isolates of relevant poultry pathogens from diagnostic laboratories.
-
Use reference strains from recognized culture collections (e.g., ATCC) for quality control.
2. Inoculum Preparation:
-
Culture the bacterial isolates on appropriate agar media.
-
Prepare a standardized inoculum suspension in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.
3. MIC Testing:
-
Perform broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) or equivalent guidelines.
-
Prepare serial twofold dilutions of this compound in the appropriate broth or agar.
-
Inoculate the wells or plates with the standardized bacterial suspension.
-
Incubate under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion and Future Directions
This compound demonstrates pharmacokinetic and pharmacodynamic properties that support its use in poultry medicine. The available data indicates that it reaches therapeutic concentrations after oral administration and is effective against key pathogens like Mycoplasma gallisepticum. However, this technical guide also highlights the need for further research to provide a more complete understanding of its clinical pharmacology. Specifically, more comprehensive oral pharmacokinetic studies in different poultry species (broilers, layers, turkeys) are warranted to establish precise Cmax, Tmax, and AUC values. Furthermore, extensive MIC testing of Kitasamycin against a broader range of recent clinical isolates of poultry pathogens is crucial for monitoring susceptibility trends and guiding appropriate therapeutic use. Such data will be invaluable for optimizing dosing regimens, ensuring efficacy, and minimizing the development of antimicrobial resistance.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Kitasamycin Tartrate Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Kitasamycin tartrate in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents visual workflows to facilitate understanding and application in a laboratory setting.
This compound, a macrolide antibiotic, is utilized in both veterinary and human medicine. Its efficacy and formulation development are intrinsically linked to its solubility, a critical physicochemical property. This guide aims to be an essential resource for formulators and researchers working with this active pharmaceutical ingredient.
Quantitative and Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published in publicly accessible literature, its qualitative solubility is well-documented in pharmacopoeial monographs. The following table summarizes the available information.
| Solvent | Solubility Description | Inferred Quantitative Value (mg/mL) | Citation(s) |
| Water | Very Soluble | ≥ 100 | [1] |
| Methanol | Very Soluble | Not Specified | [1] |
| Ethanol (99.5%) | Very Soluble | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble / Insoluble | < 1 | [2] |
Note: The inferred quantitative value in water is based on pharmacopoeial preparation methods, which describe dissolving 1.0 gram of this compound in 10 mL of water.[1] The solubility in DMSO is reported by a commercial supplier and may require further verification, as it contradicts the expected solubility of a tartrate salt.
Experimental Protocol for Equilibrium Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.
Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)
-
Temperature-controlled orbital shaker
-
Calibrated pH meter and balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Ensure a sufficient excess of solid material remains undissolved to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method.
-
HPLC Method: A suitable starting point for an HPLC method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile and/or methanol), with UV detection at approximately 232 nm.[1]
-
UV-Vis Spectrophotometry: For a simpler estimation, UV-Vis spectrophotometry can be used by measuring the absorbance of the diluted solution at 232 nm, provided no other components in the solution interfere at this wavelength.[1]
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from a standard calibration curve.
-
Calculate the equilibrium solubility in the original solvent by accounting for the dilution factor.
-
Visualizing the Workflow and Influencing Factors
To further clarify the experimental process and the principles governing solubility, the following diagrams are provided.
Caption: Experimental workflow for determining this compound solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
Understanding the solubility of this compound is paramount for its effective formulation and delivery. While it is established as being very soluble in water, methanol, and ethanol, precise quantitative data across a range of solvents and conditions requires empirical determination. The protocol and methodologies outlined in this guide provide a robust framework for researchers to conduct these essential experiments, ensuring accurate and reproducible results for their development programs.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Kitasamycin Tartrate
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Kitasamycin tartrate.
Introduction:
Kitasamycin is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It is used in veterinary medicine for the treatment and prevention of bacterial infections. This compound is a salt of Kitasamycin.[2] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of this compound in raw materials and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of macrolide antibiotics due to its high resolution, sensitivity, and specificity.[3] This application note provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | A system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | Octylsilanized silica gel for liquid chromatography (C8), 4.0 mm x 150 mm, 5 µm particle size[4] |
| Mobile Phase | A filtered and degassed mixture of 0.1 M ammonium acetate, methanol, and acetonitrile (40:55:5, v/v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 232 nm[4] |
| Injection Volume | 20 µL |
Reagent and Sample Preparation
Reagents:
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of approximately 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[5]
Sample Solution Preparation:
-
For bulk this compound, accurately weigh an amount of sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Method Validation Parameters
Method validation should be performed to ensure the suitability of the analytical method for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range[5] |
| Accuracy (Recovery) | 80-120% recovery for spiked samples[7] |
| Precision (RSD) | Relative Standard Deviation (RSD) < 2% for replicate injections |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | The peak for Kitasamycin should be well-resolved from other components and excipients. |
Data Presentation
The following table presents example data that could be obtained during method validation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126543 |
| 100 | 1502056 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 25 | 24.5 | 98.0 | 1.2 |
| 50 | 50.8 | 101.6 | 0.9 |
| 75 | 74.1 | 98.8 | 1.1 |
Visualizations
References
- 1. Kitasamycin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pmda.go.jp [pmda.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. A green and rapid analytical method for determination of kitasamycin in animal feedstuffs by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Kitasamycin Tartrate: Stock Solution Preparation and Storage Protocols
Application Note
Introduction
Kitasamycin, a macrolide antibiotic produced by Streptomyces kitasatoensis, is effective against a wide spectrum of pathogens, particularly Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding obstructs the translocation step in protein elongation, ultimately leading to bacteriostatic effects.[3][6] The tartrate salt of Kitasamycin enhances the compound's stability and solubility, making it suitable for various research applications.[7] Proper preparation and storage of Kitasamycin tartrate stock solutions are crucial for maintaining its potency and ensuring experimental reproducibility. This document provides detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
Data Presentation
Quantitative data regarding the solubility and stability of this compound is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very Soluble (>50 mg/mL) | [8] |
| Methanol | Very Soluble | [8] |
| Ethanol (99.5%) | Very Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][9] |
Note: A qualitative assessment from the Japanese Pharmacopoeia indicates that dissolving 1.0 g of this compound in 10 mL of water results in a clear solution, suggesting a solubility of at least 100 mg/mL.[8]
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Long-term (months to years) | [9] |
| N/A | 0 to 4°C | Short-term (days to weeks) | [9] | |
| N/A | -2°C | 3 years | [2] | |
| Stock Solution | Water/Methanol | ≤ 5°C | Up to 3 days | [8] |
| Any | 0 to 4°C | Short-term (days to weeks) | [9] | |
| Any | -20°C | Long-term (months) | [9] | |
| Any | -80°C | Up to 2 years | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mg/mL in Water)
This protocol describes the preparation of a 10 mg/mL stock solution in sterile water. Adjust the mass and volume as needed for your desired concentration.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., deionized, distilled, or Milli-Q)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile conical tubes or vials (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size, compatible with aqueous solutions)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: Determine the required mass of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need:
-
10 mL * 10 mg/mL = 100 mg of this compound.
-
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. This compound is very soluble in water, so this should occur quickly.[8]
-
-
Volume Adjustment: Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Mix the solution again by gentle inversion or brief vortexing to ensure homogeneity.
-
Sterilization (Recommended): To prevent microbial contamination, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Attach the sterile filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Dispense the solution through the filter into a new sterile container.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -20°C or -80°C.[2][9] For short-term use, solutions may be stored at 2-8°C for a few days.[8][9] Protect from light.
-
Mandatory Visualizations
Mechanism of Action
This compound inhibits bacterial growth by targeting protein synthesis.
Caption: Kitasamycin's mechanism of action.
Experimental Workflow
The following diagram outlines the workflow for preparing a this compound stock solution.
Caption: Stock solution preparation workflow.
Logical Relationships
Several factors can influence the stability of the prepared this compound stock solution.
References
- 1. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 4. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. gatcoseeds.com [gatcoseeds.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols: The Use of Selective Agents in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines through the introduction of foreign DNA is a cornerstone of modern biological research and drug development. A critical step in this process is the selection of cells that have successfully incorporated the genetic material of interest. This is typically achieved by co-transfecting the gene of interest with a selectable marker gene, which confers resistance to a specific cytotoxic agent. While a variety of selective agents are available, it is crucial to use established antibiotic-resistance gene combinations for effective selection in mammalian cell culture.
This document clarifies the application of selective agents in mammalian cell culture. It is important to note that Kitasamycin tartrate, a macrolide antibiotic, is not used as a selective agent in mammalian cell culture. Its mechanism of action is specific to bacterial ribosomes, and there is no corresponding resistance gene developed for use in mammalian cells. Therefore, these notes will focus on the principles of antibiotic selection in mammalian systems using commonly employed agents and provide generalized protocols applicable to these standard practices.
This compound's primary function is as an antibacterial agent.[1][2] It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1][2][3][4][5]
Commonly Used Selective Agents in Mammalian Cell Culture
The selection of an appropriate antibiotic and its corresponding resistance gene is critical for the successful generation of stable cell lines. The choice depends on the expression vector used and the specific cell line. Below is a summary of commonly used selective agents.[6][7][8][9][10]
| Selective Antibiotic | Resistance Gene | Mechanism of Action of Antibiotic | Typical Working Concentration (in Mammalian Cells) |
| G418 (Geneticin®) | neo (neomycin phosphotransferase II) | Inhibits protein synthesis by binding to the 80S ribosome.[6] | 100 - 1000 µg/mL[6] |
| Puromycin | pac (puromycin N-acetyl-transferase) | Causes premature chain termination during translation.[6] | 0.5 - 10 µg/mL[6][11] |
| Hygromycin B | hyg or hph (hygromycin B phosphotransferase) | Inhibits protein synthesis by disrupting translocation.[6] | 50 - 400 µg/mL[6] |
| Blasticidin S | bsr or BSD (blasticidin S deaminase) | Inhibits peptidyl-transferase activity, blocking protein synthesis.[6] | 1 - 20 µg/mL[12] |
| Zeocin™ | Sh ble (Streptoalloteichus hindustanus bleomycin resistance) | Intercalates into DNA and causes double-strand breaks.[10] | 50 - 400 µg/mL[10] |
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before selecting for stably transfected cells, it is essential to determine the minimum concentration of the selective antibiotic required to kill all non-transfected cells. This is achieved by generating a "kill curve."[12][13][]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Selective antibiotic (e.g., G418, Puromycin)
-
Multi-well tissue culture plates (24- or 96-well recommended)
-
Trypsin-EDTA solution (for adherent cells)
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Cell Plating:
-
For adherent cells, seed the cells in a multi-well plate at a density that allows them to be 25-50% confluent on the day of antibiotic addition.[12]
-
For suspension cells, seed at a density of approximately 2.5 – 4.5 x 10⁵ cells/mL.[]
-
Culture the cells overnight to allow for attachment and recovery.
-
-
Antibiotic Addition:
-
Prepare a series of dilutions of the selective antibiotic in complete culture medium. The concentration range should span the typical working concentrations listed in the table above.[12]
-
Include a "no antibiotic" control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
-
Incubation and Observation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-3 days.[12]
-
-
Determining the Optimal Concentration:
-
Continue the culture for 7-14 days.[]
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death within this period.[12]
-
Protocol 2: Selection of Stably Transfected Cells
This protocol outlines the general steps for selecting a stable cell line following transfection with a plasmid containing a gene of interest and a selectable marker.
Materials:
-
Transfected mammalian cells
-
Complete cell culture medium
-
Selective antibiotic at the predetermined optimal concentration
-
Cloning cylinders or sterile pipette tips for colony isolation
-
Multi-well tissue culture plates
Procedure:
-
Post-Transfection Culture:
-
After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours.[15]
-
-
Initiation of Selection:
-
After the recovery period, passage the cells and re-plate them in complete culture medium containing the optimal concentration of the selective antibiotic.
-
-
Maintenance of Selective Pressure:
-
Continue to culture the cells in the selective medium, replacing the medium every 3-4 days to remove dead cells and maintain the antibiotic concentration.[15]
-
-
Isolation of Resistant Colonies:
-
Over a period of 1-3 weeks, antibiotic-resistant cells will begin to form distinct colonies or "islands."[15]
-
When these colonies are large enough to be visualized, they can be isolated.
-
For adherent cells, use cloning cylinders or a sterile pipette tip to selectively detach and transfer individual colonies to new culture wells.
-
For suspension cells, single-cell cloning can be performed using methods such as limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Expansion and Characterization of Clonal Populations:
-
Expand the isolated clones in selective medium.
-
Once a sufficient number of cells is obtained, the clonal populations should be characterized to confirm the integration and expression of the gene of interest.
-
Visualizations
References
- 1. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 8. blasticidin Archives | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. invivogen.com [invivogen.com]
- 10. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
Kitasamycin Tartrate: Application Notes and Protocols for the Treatment of Swine Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Kitasamycin tartrate, a macrolide antibiotic derived from Streptomyces kitasatoensis, is a significant therapeutic agent in veterinary medicine for combating bacterial respiratory infections in swine.[1] Its efficacy extends to a broad spectrum of Gram-positive bacteria and Mycoplasma species, which are common culprits in Swine Respiratory Disease (SRD). This document provides comprehensive application notes and detailed experimental protocols for researchers and professionals involved in the development and evaluation of this compound for porcine respiratory health.
Mechanism of Action: this compound exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[1] It specifically binds to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation and thereby halting the production of essential bacterial proteins.[1]
II. In Vitro Efficacy of this compound
The in vitro activity of this compound against key swine respiratory pathogens is a critical determinant of its potential therapeutic success. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.
Quantitative Data Summary: MIC of Kitasamycin and Comparators
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Kitasamycin and its acetylated form against major swine respiratory pathogens. For comparative purposes, MIC values for other commonly used macrolides are also included.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Actinobacillus pleuropneumoniae | Kitasamycin | 16.0 - 32.0 | - | - | [2] |
| Streptococcus suis (sensitive strains) | Acetylkitasamycin | - | 1.21 | 6.94 | [3] |
| Mycoplasma hyopneumoniae | Tylosin | >64 | ≥64 | ≥64 | [4] |
| Tilmicosin | >16 | >16 | >16 | [4] | |
| Tulathromycin | - | 0.5 | 1.0 | [4] | |
| Pasteurella multocida | Erythromycin | - | - | 2.0 | [5] |
| Azithromycin | - | - | 1.0 | [5] | |
| Clarithromycin | - | - | 4.0 | [5] |
Note: Data for Kitasamycin against Pasteurella multocida and Mycoplasma hyopneumoniae is limited in the reviewed literature; data for other macrolides is provided for context.
III. Experimental Protocols
A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Actinobacillus pleuropneumoniae and Pasteurella multocida.
1. Materials:
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Laked horse blood (for P. multocida) or appropriate growth supplements for A. pleuropneumoniae (e.g., NAD)
-
Sterile 96-well microtiter plates
-
Bacterial isolates of A. pleuropneumoniae and P. multocida
-
Spectrophotometer
-
Incubator (35-37°C)
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to the highest concentration to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well plates using CAMHB.
-
Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
B. Protocol for In Vivo Efficacy Trial in a Swine Respiratory Disease Model
This protocol provides a framework for conducting a clinical trial to evaluate the efficacy of this compound in pigs experimentally infected with a respiratory pathogen.
1. Animals and Housing:
-
Source healthy, weaned pigs from a single, disease-free source.
-
Acclimatize pigs to the facility for at least 7 days before the start of the study.
-
House pigs in pens that prevent cross-contamination between treatment groups.
2. Experimental Design:
-
Randomly allocate pigs to treatment groups (e.g., this compound treated, placebo control, untreated control).
-
The number of animals per group should be statistically justified to ensure adequate power.
3. Challenge Model:
-
Select a virulent, well-characterized strain of a relevant swine respiratory pathogen (e.g., Actinobacillus pleuropneumoniae).
-
Administer the challenge organism to the pigs via an appropriate route (e.g., intratracheal or intranasal inoculation).
4. Treatment Administration:
-
Administer this compound to the treated group at the predetermined dose, route, and frequency. The placebo group should receive a sham treatment.
5. Data Collection and Endpoints:
-
Clinical Observations: Monitor pigs daily for clinical signs of respiratory disease (e.g., coughing, dyspnea, fever).
-
Performance Parameters: Measure body weight and feed consumption to calculate average daily gain and feed efficiency.
-
Pathology: At the end of the study, perform necropsies and score lung lesions.
-
Microbiology: Collect lung tissue samples for bacterial culture and quantification.
6. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods to compare the outcomes between treatment groups.
C. Protocol for Pharmacokinetic Study of this compound in Swine
This protocol describes a study to determine the pharmacokinetic profile of this compound in pigs.
1. Animals:
-
Use a cohort of healthy pigs, cannulated for serial blood collection if possible.
2. Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral or intramuscular).
3. Sample Collection:
-
Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Process blood samples to obtain plasma or serum and store them frozen until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of Kitasamycin in the plasma/serum samples.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
IV. Signaling Pathways and Immunomodulatory Effects
Macrolide antibiotics, including Kitasamycin, are known to possess immunomodulatory properties in addition to their antimicrobial activity. These effects can contribute to their therapeutic efficacy in respiratory infections.
Potential Immunomodulatory Mechanisms
While specific research on the immunomodulatory effects of this compound in swine respiratory infections is emerging, macrolides, in general, have been shown to:
-
Inhibit Pro-inflammatory Cytokine Production: Macrolides can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
-
Modulate Inflammatory Cell Infiltration: They can reduce the migration of neutrophils and other inflammatory cells to the site of infection.
-
Influence NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation. Some macrolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.[7]
Visualizing Key Pathways and Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vitro Susceptibilities of Mycoplasma hyopneumoniae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of oral antimicrobial agents against clinical isolates of Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Storm in Domestic Pigs Induced by Infection of Virulent African Swine Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Kitasamycin Tartrate in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitasamycin tartrate is a macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis.[1][2] It is widely utilized in veterinary medicine for the treatment and prevention of bacterial infections in livestock, particularly poultry and swine.[1][3] Its efficacy is most pronounced against Gram-positive bacteria and Mycoplasma species.[4][5] The tartrate salt form of Kitasamycin enhances its stability and solubility, facilitating its administration through feed or drinking water.[1] This document provides detailed application notes, including quantitative data on its efficacy and pharmacokinetics, as well as comprehensive experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][6] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation.[1][3][6][7] This binding prevents the ribosome from moving along the messenger RNA (mRNA), thereby halting the synthesis of essential proteins required for bacterial growth and replication.[1][6] This action ultimately leads to the inhibition of bacterial growth or cell death.[7]
Applications in Veterinary Medicine
This compound is primarily indicated for the treatment and control of respiratory and gastrointestinal diseases in poultry and swine.[3][8][9]
Poultry:
-
Chronic Respiratory Disease (CRD): Effective against Mycoplasma gallisepticum, a primary causative agent of CRD.[3][10]
-
Infectious Coryza: Demonstrates activity against Avibacterium paragallinarum.
-
Necrotic Enteritis: Used to control infections caused by Clostridium perfringens.
Swine:
-
Swine Dysentery: Effective in controlling swine dysentery caused by susceptible isolates of Brachyspira hyodysenteriae.[4]
-
Enzootic Pneumonia: Used for the treatment of pneumonia caused by Mycoplasma hyopneumoniae.
-
Ileitis: Shows efficacy against Lawsonia intracellularis, the causative agent of porcine proliferative enteropathy.[11][12]
-
Other bacterial infections: It is also effective against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[13]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Key Veterinary Pathogens
| Pathogen | Animal Species | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Mycoplasma gallisepticum | Poultry | - | - | 0.014-15 |
| Clostridium perfringens | Swine | 3.85 | 26.45 | - |
| Brachyspira hyodysenteriae | Swine | - | - | <5 (susceptible isolates) |
| Lawsonia intracellularis | Swine | - | - | 0.25-0.5 (intracellular) |
Data compiled from multiple sources.[4][12][14][15]
Table 2: Pharmacokinetic Parameters of Kitasamycin and its Derivatives in Target Animals
| Parameter | Animal Species | Administration Route | Dose | Cmax (μg/mL) | Tmax (h) | Elimination Half-life (t1/2β) (h) |
| Kitasamycin | Broiler Chickens (Healthy) | Intravenous | 300 mg/kg | - | - | 3.74 |
| Kitasamycin | Broiler Chickens (Infected with S. gallinarum) | Intravenous | 300 mg/kg | - | - | 9.03 |
| Acetylkitasamycin | Swine (Healthy & Infected) | Oral | 50 mg/kg | 14.57-15.81 | 0.78-2.52 | - |
Data compiled from multiple sources.[14][16]
Table 3: Recommended Dosage of this compound
| Animal Species | Indication | Dosage | Duration |
| Chickens | Treatment of Mycoplasma infections | 2.5-5g per 1L of drinking water | 3-5 consecutive days |
| Swine | Growth Promotion | 20-100 g/ton of feed | Continuous |
| Swine | Treatment of bacterial enteritis/pneumonia | 200-600 g/ton of feed | 7-10 days |
| Swine | Prevention of C. perfringens infection | 18.63 mg/kg bw every 12h | - |
| Swine | Treatment of C. perfringens infection | 51.36 mg/kg bw every 12h | 3 days |
Data compiled from multiple sources.[10][14][17]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for determining the MIC of this compound against avian Mycoplasma gallisepticum.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Mycoplasma broth medium (e.g., Frey's medium)
-
Mycoplasma gallisepticum isolate
-
Sterile phosphate-buffered saline (PBS)
-
Incubator at 37°C
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute further in Mycoplasma broth to the highest concentration to be tested.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with Mycoplasma broth.
-
Inoculum Preparation: Culture the M. gallisepticum isolate in Mycoplasma broth and adjust the concentration to 10³ to 10⁴ color changing units (CCU)/mL.[18]
-
Inoculation: Inoculate each well of the microtiter plate (except for sterility controls) with the prepared M. gallisepticum inoculum.
-
Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) in each plate.
-
Incubation: Seal the plates and incubate at 37°C.
-
Observation: Observe the plates daily for a color change in the pH indicator of the broth, which signifies mycoplasmal growth.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the growth of M. gallisepticum, as indicated by the absence of a color change in the broth.[18]
Protocol 2: In Vivo Efficacy Study for Swine Dysentery
This protocol outlines an experimental challenge study to evaluate the efficacy of this compound for the control of swine dysentery.
Animals:
-
Healthy weaner pigs, free from Brachyspira hyodysenteriae.
Experimental Design:
-
Group 1 (Prophylactic): Receive feed containing this compound starting before the bacterial challenge.[4]
-
Group 2 (Therapeutic - Low Dose): Challenged with B. hyodysenteriae and receive a therapeutic dose of this compound in the feed upon the onset of clinical signs.[4]
-
Group 3 (Therapeutic - High Dose): Challenged with B. hyodysenteriae and receive a higher therapeutic dose of this compound in the feed upon the onset of clinical signs.[4]
-
Group 4 (Positive Control): Challenged with B. hyodysenteriae and receive no medication.[4]
-
Group 5 (Negative Control): Unchallenged and unmedicated.[4]
Procedure:
-
Animal Selection and Randomization: Select healthy pigs and randomly allocate them to the different treatment groups.
-
Acclimation: Allow the animals to acclimate to their housing and feed for a specified period.
-
Prophylactic Treatment: Begin medicating the feed for Group 1.
-
Bacterial Challenge: Challenge pigs in Groups 1, 2, 3, and 4 with a virulent strain of B. hyodysenteriae.
-
Therapeutic Treatment: For Groups 2 and 3, begin medicating the feed once clinical signs of swine dysentery (e.g., diarrhea) are observed.
-
Monitoring: Monitor all animals daily for clinical signs of disease, including fecal consistency, appetite, and general demeanor. Record body weights at regular intervals. Collect fecal samples to monitor for the shedding of B. hyodysenteriae.
-
Necropsy: At the end of the study, euthanize all animals and perform a necropsy to score lesions in the large intestine.
-
Data Analysis: Analyze the data on clinical scores, weight gain, fecal shedding, and lesion scores to determine the efficacy of the this compound treatments.
Safety and Toxicology
This compound is generally well-tolerated in target animal species at recommended doses.[1] Potential adverse effects are typically dose-dependent and may include gastrointestinal disturbances such as vomiting, diarrhea, and intestinal pain.[17] These effects are reported to occur at a lower rate compared to erythromycin.[17]
Withdrawal Periods:
It is crucial to adhere to the prescribed withdrawal times to prevent drug residues in animal products intended for human consumption.
Conclusion
This compound is a valuable macrolide antibiotic in veterinary medicine with a well-defined mechanism of action and a broad spectrum of activity against key pathogens in poultry and swine.[5][6][13] The provided data and protocols offer a comprehensive resource for researchers and professionals involved in the development and application of this important therapeutic agent. Prudent use, based on accurate diagnosis, susceptibility testing, and adherence to recommended dosages and withdrawal periods, is essential to maintain its efficacy and ensure animal and public health.
References
- 1. gatcoseeds.com [gatcoseeds.com]
- 2. Kitasamycin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Bot Verification [phiphar.com]
- 11. thepigsite.com [thepigsite.com]
- 12. Antimicrobial Susceptibility Testing of Two Lawsonia intracellularis Isolates Associated with Proliferative Hemorrhagic Enteropathy and Porcine Intestinal Adenomatosis in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proswine.com.au [proswine.com.au]
- 14. Pharmacokinetic and pharmacodynamic integration and modeling of acetylkitasamycin in swine for Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kitasamycin Tartrate Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]
- 18. In vitro evaluation of various antimicrobials against field mycoplasma gallisepticum and mycoplasma synoviae isolates in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Kitasamycin Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Kitasamycin tartrate against a variety of bacterial species. The information is intended to guide researchers in the accurate assessment of the in vitro activity of this macrolide antibiotic.
Introduction to this compound
This compound is a macrolide antibiotic derived from Streptomyces kitasatoensis. It exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species. Its mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
This compound binds to the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, effectively blocking the nascent polypeptide chain from elongating. The obstruction of the exit tunnel leads to the premature dissociation of peptidyl-tRNAs from the ribosome, thereby inhibiting protein synthesis and leading to the cessation of bacterial growth.
Caption: Mechanism of this compound Action.
Data Presentation: MIC of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. Data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), or as a range of MICs observed in studies.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | - | - | - | 1.56 | [1] |
| Streptococcus pyogenes | - | - | 0.39 | - | [1] |
| Streptococcus viridans | - | - | 0.39 | - | [1] |
| Diplococcus pneumoniae (Streptococcus pneumoniae) | - | - | 1.56 | - | [1] |
| Corynebacterium diphtheriae | - | - | 0.39 | - | [1] |
| Bacillus subtilis | - | - | 1.56 | - | [1] |
| Streptococcus suis | 55 | - | 1.21 | - | [2] |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Neisseria gonorrhoeae | - | - | 0.78 | - | [1] |
Table 3: MIC of this compound against Mycoplasma Species
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma gallisepticum | - | Varies with inoculum size | - | Highest among tested drugs | [3] |
| Mycoplasma synoviae | 10 | 0.1-0.78 | 0.39 | 0.78 | [4] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established CLSI and EUCAST guidelines.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Caption: Broth Microdilution Experimental Workflow.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Pipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if necessary.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plates or in separate tubes.
-
The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.
-
The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL or lower.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
-
Inoculation of Microtiter Plates:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well. This typically involves a 1:100 or 1:150 dilution of the 0.5 McFarland suspension.
-
Add the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
Caption: Agar Dilution Experimental Workflow.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Inoculator (e.g., multipoint replicator) or micropipette
-
Water bath (45-50°C)
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar (e.g., 1 mL of antibiotic solution to 19 mL of agar) to achieve the desired final concentrations.
-
Mix well and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
For some applications, a further dilution (e.g., 1:10) may be required to achieve the target inoculum density.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator or a micropipette, spot-inoculate a small, standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the antibiotic.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation site. A faint haze or a single colony should be disregarded.
-
Quality Control
For both methods, it is essential to include appropriate quality control (QC) strains with known MIC values for this compound in each run to ensure the accuracy and reproducibility of the results. Recommended QC strains can be obtained from culture collections such as the American Type Culture Collection (ATCC). The obtained MIC values for the QC strains should fall within the established acceptable ranges.
References
- 1. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
Application Note: Kitasamycin Tartrate as a Research Tool for Studying Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Kitasamycin, also known as Leucomycin, is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] As a potent inhibitor of protein synthesis in prokaryotes, Kitasamycin tartrate serves as an invaluable tool for researchers studying the mechanisms of bacterial translation, developing novel antimicrobial agents, and identifying antibiotic resistance pathways.[2] Macrolides are a clinically significant class of antibiotics that act by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3][4] This document provides a detailed overview of this compound's mechanism of action, protocols for its use in key experiments, and representative data for assessing its inhibitory effects.
Mechanism of Action this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the large 50S ribosomal subunit.[1][5] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[2][3][6]
The presence of the Kitasamycin molecule in the NPET creates a steric blockage.[3] This obstruction physically hinders the progression of the elongating polypeptide chain once it reaches a certain length.[3] This interference can lead to the premature dissociation of the peptidyl-tRNA (the tRNA molecule carrying the nascent polypeptide chain) from the ribosome, a process that terminates protein synthesis.[7] This mechanism is primarily bacteriostatic, inhibiting bacterial growth, but can become bactericidal at higher concentrations.[1]
Interestingly, the inhibitory action of macrolides can be context-specific, with the efficiency of translation arrest depending on the particular amino acid sequence of the nascent peptide.[2][8] This highlights the complex interplay between the antibiotic, the ribosome, and the newly synthesized protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]
- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Kitasamycin Tartrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitasamycin tartrate, a macrolide antibiotic derived from Streptomyces kitasatoensis, is a widely utilized veterinary therapeutic agent effective against a range of Gram-positive bacteria and Mycoplasma.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby impeding bacterial growth and proliferation.[2][4] this compound is frequently employed in livestock and poultry to manage and treat respiratory and gastrointestinal infections.[3]
These application notes provide detailed protocols for conducting in vivo efficacy studies of this compound in swine and poultry models, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Table 1: Summary of Quantitative Efficacy Data in Swine
| Parameter | Control Group (No Treatment) | This compound Treatment Group(s) | Efficacy Outcome | Reference |
| Swine Dysentery Model | ||||
| Development of Swine Dysentery | 10 out of 12 pigs | Prophylactic (2 kg/tonne in feed): 0 pigs developed diseaseTherapeutic (2 kg/tonne in feed): 0 pigs developed diseaseTherapeutic (4 kg/tonne in feed): 0 pigs developed disease | This compound was effective in preventing and treating swine dysentery. | [5] |
| Growing-Finishing Pig Model | ||||
| Average Daily Feed Intake (ADFI) - Period 1 | Baseline | 50 mg/kg in diet: ~10% increase200 mg/kg in diet: ~9% increase | Significant increase in ADFI with both subtherapeutic and therapeutic doses. | [6] |
| Feed to Gain Ratio (F/G) - Period 1 | Baseline | 50 mg/kg in diet: Trend towards increase | A trend towards an increased feed to gain ratio was observed with the subtherapeutic dose. | [6] |
Table 2: Summary of Pharmacokinetic and Efficacy Data in Poultry
| Parameter | Healthy Chickens | Salmonella gallinarum Infected Chickens | Efficacy Outcome | Reference |
| Pharmacokinetics | ||||
| Elimination Half-life (t½) | 3.74 hours | 9.03 hours | Elimination half-life was significantly longer in infected chickens. | [7] |
| Body Clearance | 62.03 ml/kg/min | 23.86 ml/kg/min | Body clearance was significantly reduced in infected chickens. | [7] |
| Immunomodulation | ||||
| Antibody Response | Baseline | Reduced | This compound reduced the antibody response. | [1] |
| Cell-mediated Response (GVHR) | Baseline | Stimulated | This compound showed a short stimulation of the cellular response. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Swine Dysentery Model
1. Objective: To evaluate the prophylactic and therapeutic efficacy of this compound against experimentally induced swine dysentery (Brachyspira hyodysenteriae infection).
2. Animal Model:
-
Species: Weaner pigs
-
Number: 60 pigs, housed in 20 pens with three pigs per pen.
3. Experimental Design:
-
Group 1 (Prophylactic): 4 pens (12 pigs). Receive feed medicated with 2 kg/tonne of a Kitasamycin product (3.1% active ingredient) starting 4 days before challenge.
-
Group 2 (Therapeutic - Low Dose): 4 pens (12 pigs). Challenged with B. hyodysenteriae and receive feed medicated with 2 kg/tonne of the Kitasamycin product once one pig in the pen shows signs of diarrhea.
-
Group 3 (Therapeutic - High Dose): 4 pens (12 pigs). Challenged with B. hyodysenteriae and receive feed medicated with 4 kg/tonne of the Kitasamycin product once one pig in the pen shows signs of diarrhea.
-
Group 4 (Infected Control): 4 pens (12 pigs). Challenged with B. hyodysenteriae and receive unmedicated feed.
-
Group 5 (Uninfected Control): 2 pens (6 pigs). Unchallenged and receive unmedicated feed.
-
Group 6 (Medicated Control): 2 pens (6 pigs). Unchallenged and receive feed medicated with 2 kg/tonne of the Kitasamycin product.
4. Challenge Strain: A susceptible isolate of Brachyspira hyodysenteriae.
5. Administration of this compound: The specified concentrations of the Kitasamycin product are incorporated into the feed.
6. Monitoring and Endpoints:
-
Daily monitoring for clinical signs of swine dysentery (e.g., diarrhea).
-
Monitoring of B. hyodysenteriae excretion in feces.
-
Record the number of pigs that develop swine dysentery in each group.
7. Data Analysis: Compare the incidence of swine dysentery between the treatment and control groups.
Protocol 2: In Vivo Efficacy of this compound in a Poultry Respiratory Disease Model (General Protocol)
1. Objective: To evaluate the efficacy of this compound for the treatment of respiratory infections in broiler chickens.
2. Animal Model:
-
Species: Broiler chickens
-
Age: Dependent on the specific disease model (e.g., 3-4 weeks old).
3. Experimental Design (Example):
-
Group 1 (Infected Control): Infected with a respiratory pathogen (e.g., Mycoplasma gallisepticum) and receive untreated drinking water.
-
Group 2 (Kitasamycin Treatment): Infected with the respiratory pathogen and receive this compound in the drinking water at a specified dose (e.g., dose titration study with multiple concentrations).
-
Group 3 (Uninfected Control): Not infected and receive untreated drinking water.
4. Challenge:
-
Induce respiratory infection with a known pathogen such as Mycoplasma gallisepticum. The challenge route can be intratracheal or aerosol exposure.
5. Administration of this compound:
-
Administer this compound via the drinking water for a specified duration (e.g., 5-7 consecutive days).
6. Monitoring and Endpoints:
-
Clinical Signs: Daily scoring of respiratory signs (e.g., coughing, sneezing, nasal discharge).
-
Lesion Scoring: At the end of the study, necropsy the birds and score the severity of lesions in the respiratory tract (e.g., air sacs, trachea).
-
Pathogen Load: Quantify the pathogen load in respiratory tissues (e.g., tracheal swabs, lung tissue) using methods like qPCR or bacterial culture.
-
Performance Parameters: Monitor body weight gain and feed conversion ratio.
-
Mortality: Record daily mortality.
7. Data Analysis: Statistically compare the clinical scores, lesion scores, pathogen load, and performance parameters between the treated and control groups.
Visualizations
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. [Immunomodulator effects of 2 antibiotics, chloramphenicol and kitasamycin, in the chicken] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subtherapeutic Kitasamycin Promoted Fat Accumulation in the Longissimus Dorsi Muscle in Growing–Finishing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kitasamycin Tartrate Dosage Calculation in Experimental Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation of Kitasamycin tartrate dosages for experimental animal studies. The following protocols and data are intended to ensure safe and effective administration, contributing to reliable and reproducible research outcomes.
Quantitative Data Summary
Accurate dosage calculation is paramount in preclinical research. The following tables summarize key toxicological and pharmacokinetic parameters for Kitasamycin and other macrolide antibiotics. This data should be used as a reference for initial dose range selection.
Table 1: Acute Toxicity of Kitasamycin and Related Compounds
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Leucomycin A | Rat | Oral | 1300[1] |
| This compound | Mouse | Oral | Data not available |
Note: Leucomycin A is a major component of Kitasamycin.
Table 2: Pharmacokinetic Parameters of Kitasamycin and Other Macrolides
| Drug | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Half-life (h) |
| Acetylkitasamycin | Pig | 50 | Oral | 14.57 - 15.81 | 0.78 - 2.52 | Not Reported | Not Reported[2] |
| Telithromycin | Mouse | Not Specified | Oral | Not Reported | 0.25 - 2 | 53 | 1.2 - 2.3[3] |
| Telithromycin | Rat | 5 - 20 | Oral | Dose-dependent | 0.25 - 2 | 36 | 1.2 - 2.3[3] |
| Azalomycin F | Rat | 26.4 | Oral | 0.325 | 3 | 2.39 | Not Reported[4] |
Experimental Protocols
Protocol for Dose Calculation
This protocol outlines the steps for calculating the appropriate dose of this compound for experimental animals.
Objective: To determine a safe and effective dose of this compound for in vivo studies.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or a suitable suspending agent)
-
Animal balance
-
Vortex mixer or sonicator
-
Sterile syringes and needles
Procedure:
-
Dose Determination Based on LD50:
-
The oral LD50 of Leucomycin A in rats is 1300 mg/kg[1]. As a conservative starting point, the initial experimental doses should be significantly lower than this value. A common approach is to start with doses that are 1/10th to 1/100th of the LD50.
-
Example Starting Dose Calculation for Rats:
-
LD50 = 1300 mg/kg
-
1/10th of LD50 = 130 mg/kg
-
1/100th of LD50 = 13 mg/kg
-
-
A dose-ranging study is recommended to determine the optimal effective dose with minimal toxicity.
-
-
Human Equivalent Dose (HED) to Animal Dose Conversion (if applicable):
-
If starting from a known human dose, the following formula based on body surface area can be used:
-
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Km human / Km animal)
-
Km Values:
-
Human: 37
-
Rat: 6
-
Mouse: 3
-
-
-
This method should be used with caution and ideally validated with toxicity studies.
-
-
Preparation of Dosing Solution:
-
Determine the desired concentration of the dosing solution based on the highest dose to be administered and the maximum recommended administration volume for the chosen animal model and route.
-
Example for Oral Gavage in Rats (Maximum volume ~10 mL/kg):
-
If the highest dose is 100 mg/kg, a 10 mg/mL solution would require an administration volume of 10 mL/kg.
-
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the chosen vehicle.
-
Mix thoroughly using a vortex mixer or sonicator until a homogenous suspension or solution is achieved. The solubility of this compound in water is high.
-
-
Animal Dosing:
-
Weigh each animal accurately before dosing.
-
Calculate the individual volume to be administered based on the animal's weight and the concentration of the dosing solution.
-
Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
-
Administer the calculated volume via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Diagrams
This compound Dosage Calculation Workflow
Caption: Workflow for this compound dosage calculation.
Signaling Pathway of Macrolide Immunomodulatory Effects
Kitasamycin, as a macrolide antibiotic, is known to exert immunomodulatory effects in addition to its antimicrobial activity. These effects are often mediated through the inhibition of key inflammatory signaling pathways.
Caption: Inhibition of NF-κB and ERK1/2 pathways by Kitasamycin.
References
Mass Spectrometry Analysis of Kitasamycin Tartrate and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kitasamycin, a macrolide antibiotic produced by Streptomyces kitasatoensis, is a complex of several structurally related components, primarily Kitasamycin A (also known as Leucomycin A). It is widely used in veterinary medicine to treat bacterial infections. The analysis of Kitasamycin tartrate and its metabolites in biological matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of Kitasamycin and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
I. Quantitative Analysis by LC-MS/MS
The accurate quantification of Kitasamycin and its metabolites is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This technique allows for the selective detection of target analytes in complex matrices.
A. Mass Spectrometry Parameters
The following table summarizes the optimized MRM parameters for the major components of Kitasamycin. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) (eV) | Cone Voltage (V) |
| Kitasamycin A1/A3 | 828.5 | 174.1 | 35 | 40 |
| Kitasamycin A4/A5 | 842.5 | 174.1 | 35 | 40 |
| Kitasamycin A6 | 786.4 | 174.1 | 32 | 38 |
| Kitasamycin A7 | 800.4 | 174.1 | 32 | 38 |
| Kitasamycin A9 | 826.4 | 174.1 | 35 | 40 |
| Kitasamycin A13 | 800.5 | 174.1 | 35 | 40 |
| Acetylkitasamycin A1/A3 | 870.5 | 174.1 | 38 | 45 |
| Acetylkitasamycin A4/A5 | 884.5 | 174.1 | 38 | 45 |
| Midecamycin (Metabolite) | 794.5 | 158.1 | 30 | 35 |
Note: These values are illustrative and should be optimized for the specific instrument in use.
B. Fragmentation of Kitasamycin
The characteristic product ion at m/z 174.1 for most Kitasamycin components corresponds to the mycaminose sugar moiety, a common substructure. This highly specific fragment is ideal for selective detection in MRM analysis. For metabolites like Midecamycin, which may have different sugar moieties, a different characteristic fragment ion (e.g., m/z 158.1 for the desosamine sugar) is selected.
II. Experimental Protocols
A. Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are general guidelines for plasma/serum and tissue samples.
1. Protein Precipitation (for Plasma/Serum):
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Erythromycin-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) (for Tissues):
-
Homogenize 1 g of tissue with 5 mL of an appropriate extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Centrifuge at 5,000 x g for 15 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 5% methanol in water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
B. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
III. Visualizations
A. Experimental Workflow
Caption: General workflow for the analysis of Kitasamycin.
B. Metabolic Pathway of Acetylkitasamycin
Acetylkitasamycin acts as a prodrug and is metabolized in the body to the active form, Kitasamycin, through deacetylation. Further metabolism can occur, leading to other related compounds.
Caption: Metabolic conversion of Acetylkitasamycin.
IV. Conclusion
The protocols and data presented in this application note provide a robust framework for the sensitive and specific analysis of this compound and its metabolites using LC-MS/MS. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to obtain high-quality, reliable data for a variety of applications in drug development and food safety.
Troubleshooting & Optimization
Overcoming Kitasamycin tartrate resistance in bacterial strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kitasamycin tartrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to this macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, thereby interfering with the translocation step of polypeptide chain elongation. This disruption of protein synthesis ultimately leads to the inhibition of bacterial growth and proliferation.[1][2][3][4]
Q2: What are the primary mechanisms of bacterial resistance to this compound?
Bacterial resistance to this compound, similar to other macrolide antibiotics, is primarily mediated by three main mechanisms:
-
Target Site Modification: Alteration of the ribosomal binding site, most commonly through methylation of the 23S rRNA by erythromycin ribosomal methylase (Erm) enzymes. This modification reduces the binding affinity of the antibiotic to the ribosome. The erm genes (e.g., ermA, ermB, ermC) are frequently responsible for this type of resistance.
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, such as mefA and msrA, are common examples.[5]
-
Enzymatic Inactivation: Though less common for macrolides, some bacteria may produce enzymes that can inactivate this compound.
Q3: My bacterial strain shows a high Minimum Inhibitory Concentration (MIC) for this compound. How can I determine the resistance mechanism?
To investigate the mechanism of resistance, a combination of phenotypic and genotypic tests is recommended.
-
Phenotypic Assays: An initial step is to perform antibiotic susceptibility testing to confirm the high MIC. Further characterization can be done using the double-disk diffusion test (D-test) to presumptively identify MLSB (macrolide-lincosamide-streptogramin B) resistance, which is often indicative of an erm-mediated mechanism.
-
Genotypic Assays: Molecular techniques such as Polymerase Chain Reaction (PCR) are highly effective for detecting the presence of specific resistance genes like ermA, ermB, ermC, mefA, and msrA. Sequencing of the 23S rRNA gene can also identify mutations that may confer resistance.
Troubleshooting Guides
Issue 1: Unexpectedly high MIC of this compound observed in an experiment.
Possible Causes and Troubleshooting Steps:
-
Confirm Experimental Parameters:
-
Inoculum Density: Ensure the bacterial inoculum was standardized correctly (e.g., to a 0.5 McFarland standard). An overly dense inoculum can lead to falsely elevated MICs.
-
Media and Incubation: Verify that the correct growth medium, incubation time, and temperature were used as per standardized protocols (e.g., CLSI guidelines).
-
Antibiotic Potency: Check the expiration date and storage conditions of the this compound stock solution. Prepare fresh solutions if there is any doubt about its potency.
-
-
Investigate Potential Resistance:
-
If experimental parameters are confirmed to be correct, the high MIC is likely due to bacterial resistance. Proceed with determining the resistance mechanism as described in Q3 of the FAQ section.
-
Consider performing a checkerboard assay to screen for synergistic interactions with other antibiotics that could overcome this resistance.
-
Issue 2: How to overcome observed this compound resistance in a bacterial strain?
Strategies to Overcome Resistance:
-
Synergistic Drug Combinations: Combining this compound with another antibiotic can restore its efficacy. The Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay, is used to quantify the interaction between two drugs.
-
FIC Index Interpretation:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Indifference (or additive)
-
4.0: Antagonism
-
-
-
Use of Efflux Pump Inhibitors (EPIs): If resistance is mediated by an efflux pump, the addition of an EPI can block the pump's activity, thereby increasing the intracellular concentration of this compound and restoring its antibacterial effect.[6] While specific EPIs for Kitasamycin are not yet in widespread clinical use, this remains an active area of research.
Quantitative Data
Table 1: MICs of Kitasamycin and Quinolones against Actinobacillus pleuropneumoniae Serotypes
| Antibiotic | Serotype 1 (μg/mL) | Serotype 3 (μg/mL) | Serotype 5 (μg/mL) | Serotype 7 (μg/mL) |
| Kitasamycin | 16.0 | 16.0 | 32.0 | 16.0 |
| Enrofloxacin | 0.15 | 0.62 | 0.31 | 0.31 |
| Norfloxacin | 0.64 | 0.64 | Not specified | 0.32 |
| Oxolinic Acid | 1.28 | 2.0 | 2.0 | 2.0 |
Data sourced from Flores-Castellanos et al., 2020.[2][7]
Table 2: Fractional Inhibitory Concentration (FIC) Indices for Kitasamycin Combinations against Actinobacillus pleuropneumoniae
| Combination | Serotype 1 | Serotype 3 | Serotype 5 | Serotype 7 | Interpretation |
| Kitasamycin + Enrofloxacin | 2.0 - 96.0 | 32.25 - 72.0 | 1.5 - 48.0 | 1.5 - 80.0 | Antagonism |
| Kitasamycin + Norfloxacin | 0.625 - 1.25 | 0.625 - 1.25 | 0.5 - 1.0 | 1.25 - 5.0 | Indifference |
| Kitasamycin + Oxolinic Acid | 0.75 - 1.25 | 18.0 | 6.0 | 0.375 | Indifference/Antagonism/Synergy |
Data sourced from Flores-Castellanos et al., 2020. A synergistic effect was observed for Kitasamycin and Oxolinic Acid against serotype 7.[2][7]
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to determine the FIC index of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and the second antibiotic
-
Bacterial suspension standardized to 0.5 McFarland
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the first antibiotic (e.g., Kitasamycin) at four times the desired final starting concentration.
-
Perform serial two-fold dilutions of the first antibiotic across the plate from column 1 to column 10.
-
In the first row, add an additional 50 µL of the second antibiotic at four times its desired final starting concentration.
-
Perform serial two-fold dilutions of the second antibiotic down the plate from row A to row G.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
-
Controls:
-
Include wells with each antibiotic alone (in column 11 and row H).
-
Include a growth control well with no antibiotics.
-
Include a sterility control well with no bacteria.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Reading and Calculation:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FICA = MIC of drug A in combination / MIC of drug A alone.
-
Calculate the FIC index: FIC Index = FICA + FICB.
-
Protocol 2: PCR for Detection of Macrolide Resistance Genes (erm and mef)
This protocol provides a general framework for the detection of common macrolide resistance genes. Primer sequences should be obtained from relevant literature.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for target genes (e.g., ermA, ermB, ermC, mefA)
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
PCR Reaction Setup (per 25 µL reaction):
-
12.5 µL of 2x PCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of template DNA (10-50 ng)
-
9.5 µL of nuclease-free water
-
-
Thermocycler Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis:
-
Run the PCR products on a 1.5% agarose gel alongside a DNA ladder.
-
Visualize the bands under UV light to determine the presence or absence of the target gene based on the expected amplicon size.
-
Visualizations
Caption: Workflow for troubleshooting this compound resistance.
Caption: Key mechanisms of bacterial resistance to Kitasamycin.
References
- 1. clyte.tech [clyte.tech]
- 2. Effect Found in the Combination of Kitasamycin with Other Antibiotics Used against Actinobacillus pleuropneumoniae [scirp.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
Kitasamycin Tartrate Aqueous Solution Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Kitasamycin tartrate in aqueous solutions. The information is designed to assist researchers in designing experiments, interpreting results, and overcoming common challenges.
Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, much of the guidance provided is based on the well-documented behavior of other macrolide antibiotics. It is crucial to perform specific stability studies for your particular formulation and conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency Over Time | Acid-Catalyzed Hydrolysis: this compound, like many macrolides, is susceptible to degradation in acidic conditions. The lactone ring essential for its antibiotic activity can be hydrolyzed. | - Ensure the pH of your aqueous solution is neutral to slightly alkaline (pH 7.0-8.0).- Use a suitable buffer system (e.g., phosphate buffer) to maintain a stable pH.- Prepare solutions fresh and use them promptly. |
| Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation. | - Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term).- Avoid repeated freeze-thaw cycles. | |
| Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions where possible. | |
| Precipitation in Solution | pH-Dependent Solubility: The solubility of this compound can be influenced by the pH of the solution. | - Verify the pH of your solution. Adjust if necessary to a range where this compound is known to be soluble.- Consider the use of co-solvents or solubilizing excipients if solubility issues persist at the desired pH. |
| Interaction with Other Components: Components in your formulation or media could be reacting with this compound, leading to precipitation. | - Evaluate the compatibility of all excipients and media components with this compound.- Simplify the formulation to identify the interacting component. | |
| Inconsistent Experimental Results | Variable Solution Stability: Inconsistent preparation and storage of this compound solutions can lead to varying levels of degradation and, consequently, variable results. | - Standardize your protocol for solution preparation, including pH adjustment and storage conditions.- Always prepare fresh solutions for critical experiments or use solutions from a validated stable stock. |
| Degradation During Experiment: The experimental conditions themselves (e.g., incubation at 37°C for an extended period) may be causing degradation. | - Assess the stability of this compound under your specific experimental conditions by including stability-indicating controls.- Consider the use of a more stable analog if degradation is unavoidable and impacts results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: Based on the behavior of other macrolide antibiotics, the primary degradation pathway for this compound in acidic aqueous solutions is likely the acid-catalyzed hydrolysis of the macrocyclic lactone ring. This process leads to the opening of the ring and results in inactive degradation products.
Q2: How does pH affect the stability of this compound solutions?
A2: Macrolide antibiotics are generally more stable in neutral to slightly alkaline conditions. In acidic environments (low pH), the rate of hydrolysis of the lactone ring increases significantly, leading to a rapid loss of potency. For experimental work, maintaining a pH in the range of 7.0 to 8.0 is recommended to enhance stability.
Q3: What is the recommended storage condition for this compound aqueous solutions?
A3: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended. It is crucial to protect the solutions from light.
Q4: Can I autoclave a solution containing this compound?
A4: Autoclaving involves high temperatures (typically 121°C), which will likely cause significant degradation of this compound. Therefore, autoclaving is not a suitable method for sterilizing solutions containing this antibiotic. Sterile filtration using a 0.22 µm filter is the recommended method.
Q5: Are there any known stabilizers for this compound in aqueous solutions?
A5: While specific stabilizers for this compound are not well-documented, general strategies to enhance the stability of macrolides in aqueous formulations can be applied. These include:
-
Buffering Agents: To maintain an optimal pH (e.g., phosphate, citrate buffers).
-
Antioxidants: If oxidative degradation is suspected (e.g., ascorbic acid, sodium metabisulfite).
-
Cryoprotectants: For frozen solutions to protect against degradation during freezing and thawing (e.g., glycerol, propylene glycol).
The choice of any excipient should be validated for compatibility and its effect on the stability of this compound.
Data Presentation
Due to the lack of specific quantitative stability data for this compound, the following table provides representative stability data for another macrolide antibiotic, Erythromycin, to illustrate the impact of pH and temperature on degradation. This data should be used as a general guide and not as a direct substitute for this compound stability data.
Table 1: Representative Half-Life (t½) of Erythromycin in Aqueous Solution at Different pH and Temperature
| pH | Temperature (°C) | Approximate Half-Life (t½) |
| 2.0 | 25 | < 1 minute |
| 4.0 | 25 | ~ 2 hours |
| 6.0 | 25 | ~ 24 hours |
| 7.4 | 25 | Several days |
| 7.4 | 4 | Several weeks |
This data is illustrative and compiled from general knowledge of macrolide stability.
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in Aqueous Solution
Objective: To determine the stability of this compound in an aqueous solution under specific pH and temperature conditions.
Materials:
-
This compound powder
-
Purified water (HPLC grade)
-
Buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubators or water baths set to desired temperatures
-
Amber vials
Methodology:
-
Solution Preparation:
-
Prepare a buffer solution of the desired pH (e.g., pH 5.0, 7.0, and 8.0).
-
Accurately weigh this compound powder and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm filter.
-
-
Sample Incubation:
-
Aliquot the this compound solution into several amber vials.
-
Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each temperature condition.
-
Immediately analyze the concentration of the remaining intact this compound using a validated stability-indicating HPLC method. The wavelength for detection is typically around 232 nm for Kitasamycin.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a mild base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution of this compound to UV and visible light.
-
Analysis: Analyze the stressed samples using an HPLC or LC-MS/MS method to separate the parent drug from its degradation products. The goal is to develop a method where the degradation product peaks do not interfere with the peak of the intact this compound.
Visualizations
Caption: Factors influencing this compound degradation in aqueous solutions.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Kitasamycin tartrate precipitation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Kitasamycin tartrate in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is the tartrate salt of Kitasamycin, a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] It is used in cell culture to prevent or treat microbial contamination due to its broad-spectrum activity against many Gram-positive bacteria and some Gram-negative bacteria.[2]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally characterized as a white to light yellowish-white powder.[3] It is highly soluble in water, methanol, and ethanol.[3] The pH of a solution prepared by dissolving 3.0 g of this compound in 100 mL of water is between 3.0 and 5.0.[3]
Q3: I observed precipitation after adding this compound to my culture medium. What are the potential causes?
A3: Precipitation of this compound in culture media can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit in the final culture medium.
-
pH Shift: The pH of your culture medium may be unfavorable for keeping the tartrate salt in solution. This compound solutions are acidic (pH 3.0-5.0)[3], and adding it to a buffered culture medium (typically pH 7.2-7.4) can cause a chemical reaction leading to precipitation.
-
Temperature: Low temperatures can decrease the solubility of tartrate salts, leading to crystallization.[4][5][6]
-
Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and ions. This compound may interact with these components, forming insoluble complexes. The presence of certain cations, like potassium and calcium, is known to contribute to tartrate precipitation.[7][8]
-
Improper Stock Solution Preparation: Issues with the initial dissolution of the powder or the storage of the stock solution can lead to precipitation later on.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media
This is a common issue and often relates to localized high concentrations or pH shock.
Troubleshooting Steps:
-
Modify the Addition Process:
-
Add the stock solution drop-wise while gently swirling or stirring the culture medium. This helps to disperse the antibiotic quickly and avoid localized high concentrations.
-
Warm the culture medium to 37°C before adding the this compound stock solution.
-
-
Adjust the pH of the Stock Solution:
-
While this compound dissolves in water to form a solution with a pH of 3.0-5.0[3], this acidity can cause precipitation when it meets the neutral pH of the culture medium.
-
Consider preparing the stock solution in a buffered solution, such as HEPES-buffered saline, at a pH closer to that of your culture medium. Perform a small-scale test to see if this prevents precipitation.
-
Issue: Precipitate Forms Over Time in the Incubator
This may indicate a slower chemical reaction or instability of the compound under culture conditions.
Troubleshooting Steps:
-
Evaluate the Working Concentration:
-
You may be using a concentration that is at the edge of the solubility limit in your specific culture medium. Try reducing the final concentration of this compound.
-
Consult literature for the effective concentration range of Kitasamycin against your target contaminants to ensure the reduced concentration is still effective.
-
-
Filter Sterilize the Final Medium:
-
After adding the this compound and observing no immediate precipitation, filter the entire volume of the supplemented medium through a 0.22 µm filter before use. This can remove any microscopic precipitates that could act as nucleation sites for further crystal formation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellowish-white powder | [3] |
| Solubility (Water) | Very soluble | [3] |
| Solubility (Methanol) | Very soluble | [3] |
| Solubility (Ethanol 99.5%) | Very soluble | [3] |
| pH of Aqueous Solution | 3.0 - 5.0 (3g in 100 mL of water) | [3] |
| Storage (Powder) | Dry, dark, 0-4°C (short term), -20°C (long term) | [9] |
| Storage (Stock Solution) | -20°C | [10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).
-
Aseptically weigh the this compound powder and transfer it to the 50 mL conical tube.
-
Add the desired volume of sterile water or PBS to the conical tube.
-
Vortex or mix vigorously until the powder is completely dissolved.[12]
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.[12][13]
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.[11]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Diagram 2: Factors Influencing this compound Solubility in Culture Media
Caption: Factors influencing this compound solubility.
References
- 1. Kitasamycin - Wikipedia [en.wikipedia.org]
- 2. Kitasamycin Tartrate Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. laffort.com [laffort.com]
- 5. Sustainable Strategies for Wine Colloidal Stability: Innovations in Potassium Bitartrate Crystallization Control [mdpi.com]
- 6. extension.iastate.edu [extension.iastate.edu]
- 7. One moment, please... [alea-evolution.com]
- 8. wine-production.com [wine-production.com]
- 9. medkoo.com [medkoo.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. Antibiotic Stocks [protocols.io]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Oral Bioavailability of Kitasamycin Tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Kitasamycin tartrate.
Introduction
This compound is a macrolide antibiotic. A critical and often overlooked characteristic of this compound is that it is very soluble in water.[1] This high water solubility suggests that poor aqueous solubility is likely not the primary factor limiting its oral bioavailability. Instead, challenges in achieving adequate systemic exposure after oral administration are more likely to stem from one or a combination of the following factors:
-
Low Intestinal Permeability: The large molecular size and specific physicochemical properties of this compound may hinder its ability to efficiently cross the intestinal epithelium.
-
Gastrointestinal (GI) Instability: The drug may be susceptible to degradation in the varying pH environments of the GI tract. There is evidence to suggest that Kitasamycin is unstable at alkaline pH (pH 10).[2]
-
P-glycoprotein (P-gp) Efflux: As with many macrolide antibiotics, this compound may be a substrate for the P-gp efflux pump, which actively transports the drug from inside the intestinal cells back into the gut lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and/or the intestinal wall, reducing the amount of active drug that reaches systemic circulation.[3][4]
This guide will focus on troubleshooting these specific issues.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing low oral bioavailability, but I know it's water-soluble. What is the likely cause?
A1: Given that this compound is very soluble in water, the low bioavailability is likely not a dissolution-related issue.[1] The primary bottlenecks are probably poor intestinal permeability, degradation in the gastrointestinal tract, efflux by transporters like P-glycoprotein, and/or significant first-pass metabolism in the gut wall and liver.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A2: While there is no definitive published BCS classification for this compound, its high water solubility would place it in either Class I (high permeability) or Class III (low permeability). Given the challenges often observed with large macrolide molecules, it is reasonable to hypothesize that it may fall into BCS Class III, but experimental permeability data is needed to confirm this.
Q3: What are P-glycoprotein (P-gp) and CYP3A4, and how might they affect this compound's bioavailability?
A3: P-glycoprotein is an efflux transporter protein found in the intestinal epithelium that pumps drugs out of cells, limiting their absorption.[5] Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the liver and intestine responsible for metabolizing many drugs.[6] Many macrolide antibiotics are known substrates and/or inhibitors of both P-gp and CYP3A4.[4] If this compound interacts with these, its bioavailability could be significantly reduced.
Q4: What general formulation strategies can be used to overcome these potential barriers?
A4: Strategies should focus on enhancing permeability and protecting the drug from degradation and metabolism. These can include:
-
Permeation Enhancers: Incorporating excipients that reversibly open tight junctions between intestinal cells or increase membrane fluidity.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can help the drug bypass the aqueous diffusion layer and may enhance lymphatic uptake, partially avoiding first-pass metabolism.[1]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal mucosa.[7]
Q5: Are there any known pharmacokinetic parameters for oral this compound?
A5: There is limited publicly available pharmacokinetic data. One study in healthy and diseased chickens provides some parameters after oral administration.[8] It's important to note that these parameters can vary significantly across different species.
Troubleshooting Guide
Problem: Low and Variable Plasma Concentrations in Preclinical Studies
Possible Cause 1: Poor Intestinal Permeability
-
Question: How can I confirm if my issue is low permeability?
-
Answer: The gold standard in vitro model for this is the Caco-2 cell permeability assay. A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction would suggest poor permeability. An efflux ratio greater than 2 in a bidirectional Caco-2 assay would also indicate the involvement of efflux transporters like P-gp.
-
-
Question: My Caco-2 assay confirms low permeability. What are my next steps?
-
Answer: You can screen various permeation enhancers in your formulation. These can include medium-chain fatty acids and their derivatives, or non-ionic surfactants. It is crucial to assess the cytotoxicity of these enhancers to ensure they are not damaging the intestinal epithelium.
-
Possible Cause 2: Gastrointestinal Instability
-
Question: How can I test the stability of this compound in the GI tract?
-
Answer: An in vitro GI stability assay can be performed using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). The concentration of this compound is measured over time to determine its degradation rate at different pH values and in the presence of digestive enzymes.
-
-
Question: My results show significant degradation in simulated intestinal fluid. What can I do?
-
Answer: Consider formulation strategies that protect the drug. Enteric coatings can be used to prevent release in the acidic environment of the stomach if that is found to be an issue. Encapsulation in nanoparticles or lipid-based systems can also offer protection against enzymatic degradation throughout the GI tract.
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux
-
Question: How do I know if P-gp is limiting the absorption of this compound?
-
Answer: A bidirectional Caco-2 permeability assay is the standard method. If the Papp value from the basolateral-to-apical direction is significantly higher than from the apical-to-basolateral direction (efflux ratio > 2), then P-gp mediated efflux is likely occurring. This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.
-
-
Question: P-gp efflux is confirmed. How can I address this in my formulation?
-
Answer: Some excipients, such as certain non-ionic surfactants (e.g., polysorbates, poloxamers), have been shown to inhibit P-gp. Incorporating these into your formulation could improve drug absorption.
-
Possible Cause 4: First-Pass Metabolism
-
Question: How can I determine if first-pass metabolism is a major issue?
-
Answer: In vitro studies using liver microsomes or hepatocytes can provide an indication of the metabolic stability of this compound. A high clearance rate in these assays suggests that first-pass metabolism is likely to be significant. Comparing the AUC (Area Under the Curve) from oral versus intravenous administration in an in vivo pharmacokinetic study will give you the absolute bioavailability and a direct measure of the impact of first-pass metabolism.
-
-
Question: My in vivo data suggests high first-pass metabolism. What are my options?
-
Answer: Formulation strategies that promote lymphatic transport, such as lipid-based formulations (e.g., SEDDS with long-chain fatty acids), can partially bypass the portal circulation and thus reduce first-pass metabolism in the liver.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Quantitative Data
The following table summarizes pharmacokinetic data from a study in chickens, which can serve as a preliminary reference. It is important to conduct species-specific studies for your research.
Table 1: Pharmacokinetic Parameters of Kitasamycin in Chickens After a Single Administration [8]
| Parameter | Route of Administration | Healthy Chickens | Diseased Chickens (Salmonella gallinarum infected) |
| Dose | IV and Oral | 300 mg/kg | 300 mg/kg |
| Elimination Half-life (t½) | IV | 3.74 hours | 9.03 hours |
| Body Clearance | IV | 62.03 ml/kg/min | 23.86 ml/kg/min |
| Time to Therapeutic Level | Oral | 15 minutes | Not specified |
| Duration of Therapeutic Level | Oral | 20-22 hours | Not specified |
Note: This table is adapted from a study in chickens and should be used for informational purposes only. Pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of this compound and identifying potential P-gp mediated efflux.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A-B permeability, add this compound solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For B-A permeability, add this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
To test for P-gp efflux, repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., verapamil) in both chambers.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC-UV method.
-
-
Data Analysis:
-
Calculate the Papp using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using Caco-2 cells.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and absolute bioavailability) of an oral this compound formulation.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats, fasted overnight before dosing.
-
Divide animals into two groups: intravenous (IV) administration and oral (PO) administration.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound in a suitable vehicle via the tail vein.
-
PO Group: Administer the oral formulation of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis.
-
Determine Cmax (maximum concentration) and Tmax (time to maximum concentration) directly from the plasma concentration-time profile.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Protocol 3: Bioanalytical Method for this compound in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma using LC-MS/MS.
Methodology:
-
Chromatography:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Kitasamycin and an internal standard.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (typically 3:1 ratio of acetonitrile to plasma), vortex, and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
-
Potential Barriers to Oral Absorption of this compound
Caption: Potential barriers limiting the oral bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development and investigation of preparations containing kitasamycin and flumequine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitooligosaccharide reconstitutes intestinal mucus layer to improve oral absorption of water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation profile of Kitasamycin tartrate under different pH conditions
Technical Support Center: Kitasamycin Tartrate Degradation Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation profile of this compound under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under different pH conditions?
This compound, a macrolide antibiotic, is susceptible to hydrolysis, particularly under acidic conditions. The lactone ring, a core structural feature of macrolides, is prone to cleavage. In acidic environments, this hydrolysis is accelerated, leading to the opening of the lactone ring and subsequent loss of antibacterial activity. Under neutral and alkaline conditions, the degradation is generally slower.
Q2: Why is it crucial to study the pH-dependent degradation of this compound?
Understanding the pH stability of this compound is essential for several reasons:
-
Formulation Development: This knowledge helps in developing stable pharmaceutical formulations by selecting appropriate pH ranges and excipients.[1][2]
-
Stability-Indicating Method Development: Forced degradation studies under various pH conditions help in developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][3]
-
Predicting Shelf-Life: Stability data under different pH values are used to predict the shelf-life of the drug product under various storage conditions.
-
Understanding Bioavailability: The pH of the gastrointestinal tract can influence the stability and absorption of orally administered drugs.
Q3: What are the expected degradation products of this compound under acidic and basic conditions?
Under acidic conditions, the primary degradation products are expected to result from the hydrolysis of the lactone ring. Other potential degradation pathways could involve the hydrolysis of glycosidic bonds linking the sugar moieties to the macrolide core. In basic conditions, while generally more stable than in acid, degradation can still occur, potentially leading to different hydrolytic products or epimerization. The exact structure of these degradation products would need to be elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guide
Issue 1: High variability in degradation results at the same pH.
-
Possible Cause: Inconsistent temperature control during the experiment.
-
Solution: Ensure that the stability chambers or water baths used for the study maintain a consistent temperature. Use calibrated thermometers to monitor the temperature throughout the experiment.
-
-
Possible Cause: Inaccurate pH measurement or buffering capacity.
-
Solution: Calibrate the pH meter before use with standard buffers. Ensure the buffers used have adequate capacity to maintain the pH throughout the experimental duration, especially after the addition of the drug substance.
-
-
Possible Cause: Cross-contamination of samples.
-
Solution: Use separate, clean glassware for each pH condition and time point. Ensure proper cleaning procedures are in place.
-
Issue 2: No significant degradation is observed even under stressed acidic or basic conditions.
-
Possible Cause: The stress conditions (temperature, duration, acid/base concentration) are not stringent enough.[4]
-
Possible Cause: The analytical method is not stability-indicating.
-
Solution: The HPLC method may not be able to separate the degradation products from the parent peak. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase composition, pH, column type) to achieve adequate separation.
-
Issue 3: The peak shape of this compound or its degradants is poor during HPLC analysis.
-
Possible Cause: Inappropriate mobile phase pH or composition.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a suitable ionic state for good chromatographic separation. The addition of modifiers like ion-pairing agents or using a different buffer system can improve peak shape.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Use a guard column to protect the analytical column. If the column performance deteriorates, it may need to be washed according to the manufacturer's instructions or replaced.
-
Experimental Protocols
Protocol 1: Preparation of Stability Samples
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
pH Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation:
-
For each pH condition, add a specific volume of the this compound stock solution to a known volume of the respective pH buffer to achieve the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Quenching: Immediately neutralize the withdrawn aliquots to stop further degradation. For acidic samples, add a corresponding amount of base, and for basic samples, add a corresponding amount of acid. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for this compound and its Degradants
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., 232 nm).
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Representative Degradation Profile of this compound at 60°C
| pH | Time (hours) | This compound Remaining (%) |
| 2.0 | 0 | 100.0 |
| 2 | 85.2 | |
| 4 | 72.1 | |
| 8 | 51.5 | |
| 12 | 35.8 | |
| 24 | 15.3 | |
| 4.0 | 0 | 100.0 |
| 2 | 98.1 | |
| 4 | 96.5 | |
| 8 | 92.8 | |
| 12 | 89.2 | |
| 24 | 80.4 | |
| 7.0 | 0 | 100.0 |
| 2 | 99.8 | |
| 4 | 99.5 | |
| 8 | 99.1 | |
| 12 | 98.7 | |
| 24 | 97.5 | |
| 9.0 | 0 | 100.0 |
| 2 | 99.6 | |
| 4 | 99.2 | |
| 8 | 98.5 | |
| 12 | 97.9 | |
| 24 | 96.0 | |
| 12.0 | 0 | 100.0 |
| 2 | 97.5 | |
| 4 | 95.1 | |
| 8 | 90.3 | |
| 12 | 85.7 | |
| 24 | 72.8 |
Note: This table presents representative data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for pH-dependent degradation study.
Caption: Troubleshooting common experimental issues.
References
Avoiding interference of Kitasamycin tartrate in biochemical assays
Welcome to the technical support center for Kitasamycin tartrate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential interference of this compound in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation step of protein elongation. This selective action on bacterial ribosomes makes it an effective antibiotic.
Q2: Can this compound interfere with my biochemical assays?
Yes, as a biologically active small molecule, this compound has the potential to interfere with various biochemical assays, leading to inaccurate results. Interference can be assay-specific and may not always be predictable. It is crucial to perform appropriate controls to identify and mitigate potential interference.
Q3: Which types of assays are most likely to be affected by this compound?
Given its mechanism of action, assays that are directly or indirectly related to protein synthesis are most susceptible to interference. These include:
-
In vitro translation assays: Direct inhibition is expected.
-
Reporter gene assays (e.g., luciferase, β-galactosidase): Inhibition of the reporter protein synthesis can lead to a false-negative result (apparent inhibition of the pathway under investigation).
-
Cell-based assays requiring long incubation times: Inhibition of cellular protein synthesis can lead to cytotoxicity or altered cellular metabolism, which can confound the assay results.
-
Cell viability assays (e.g., MTT, XTT, CellTiter-Glo®): Assays that rely on metabolic activity can be affected as inhibition of protein synthesis will impact overall cellular metabolism and health.[1][2]
Q4: How can a small molecule like this compound cause interference in assays not directly related to its primary target?
Small molecules can cause assay interference through several mechanisms that are independent of their intended biological activity.[3] These include:
-
Optical Interference: The compound may absorb light or be fluorescent at the excitation and emission wavelengths used in absorbance, fluorescence, or luminescence-based assays.[3]
-
Chemical Reactivity: The compound may react with assay reagents, such as enzymes, substrates, or detection molecules.[4]
-
Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically sequester and inhibit enzymes, leading to false-positive results in inhibition assays.[3][5]
-
Non-specific Binding: The compound may bind to assay components like plasticware, antibodies, or reporter enzymes, leading to variable and inaccurate results.[6]
Q5: What is an orthogonal assay and why is it recommended?
An orthogonal assay is a method that measures the same biological endpoint as the primary assay but uses a different technology or principle.[7] For example, if you observe inhibition in a luciferase reporter assay, you could use a qPCR-based assay to measure the mRNA levels of the target gene as an orthogonal approach. This helps to confirm that the observed effect is on the biological pathway of interest and not an artifact of the primary assay technology.[7]
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating potential interference from this compound in your experiments.
Issue 1: Unexpected Results in a Cell-Based Assay
Symptoms:
-
High variability between replicate wells.
-
Discrepancy between results from different types of assays (e.g., a reporter assay and a cell viability assay).
-
A very steep, non-sigmoidal dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results in cell-based assays.
Issue 2: Suspected Interference in an In Vitro Assay (e.g., ELISA, Enzymatic Assay)
Symptoms:
-
High background signal in ELISA.
-
Apparent inhibition of an enzyme that is not the intended target.
-
Inconsistent IC50 values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro assay interference.
Data on Potential Macrolide Interference
| Assay Type | Potential Interference Mechanism | Possible Outcome | Mitigation Strategy |
| Reporter Gene Assays (Luciferase) | Direct inhibition of luciferase enzyme.[8] | False Negative | Perform a counterscreen with purified luciferase enzyme.[8] |
| Stabilization of luciferase, leading to accumulation.[9] | False Positive | Use a destabilized reporter or an alternative reporter system. | |
| ELISA | Non-specific binding to plate or antibodies.[6] | High Background | Optimize blocking and wash steps.[6] |
| Interference with HRP or AP enzyme activity.[6] | Reduced Signal | Run an enzyme activity assay with and without Kitasamycin. | |
| Enzymatic Assays | Compound aggregation leading to non-specific inhibition.[5] | False Positive | Test for sensitivity to non-ionic detergents (e.g., Triton X-100).[5] |
| Thiol reactivity with cysteine residues in the enzyme.[3] | Irreversible Inhibition | Perform the assay in the presence of a reducing agent like DTT.[4] | |
| Cell Viability (MTT/XTT) | Inhibition of cellular metabolism due to protein synthesis arrest.[1] | Underestimation of Viability | Use a viability assay based on membrane integrity (e.g., Trypan Blue, LDH). |
| Direct reduction of tetrazolium salts. | Overestimation of Viability | Include "Kitasamycin-only" (no cells) controls. |
Experimental Protocols
Protocol 1: Counterscreen for Luciferase Inhibition
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.
Methodology:
-
Prepare a stock solution of purified luciferase enzyme in the appropriate assay buffer.
-
Create a serial dilution of this compound in the assay buffer.
-
In a white, opaque 96-well plate, add the this compound dilutions.
-
Add the purified luciferase enzyme to each well.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferase substrate.
-
Immediately measure the luminescence using a plate reader.
Data Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Protocol 2: Detergent Assay for Compound Aggregation
Objective: To determine if this compound is acting as a non-specific inhibitor through aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.[5]
-
Prepare serial dilutions of this compound in both buffers.
-
Set up your standard enzymatic assay in parallel using both buffer conditions.
-
Add the enzyme to each reaction and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate.
-
Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100.
Data Analysis: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that this compound may be forming aggregates that cause non-specific inhibition.[5]
Protocol 3: Sample Cleanup by Solid-Phase Extraction (SPE)
Objective: To remove this compound from a biological sample before performing a downstream biochemical assay. (Note: This is an advanced technique and may require optimization).
Methodology:
-
Select an appropriate SPE cartridge: A reverse-phase C18 or a polymer-based cartridge is often suitable for retaining macrolides.
-
Condition the cartridge: Wash the cartridge with methanol followed by equilibration with water or an appropriate buffer.
-
Load the sample: Apply the biological sample containing this compound to the cartridge. The antibiotic should be retained on the solid phase.
-
Wash the cartridge: Wash with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any unbound interfering substances while retaining this compound.
-
Collect the flow-through: The analyte of interest, if it does not bind to the cartridge, will be in the flow-through and can be collected for the biochemical assay.
-
Elute Kitasamycin (Optional): To confirm that Kitasamycin was retained, it can be eluted with a strong organic solvent like methanol or acetonitrile.
Important Considerations:
-
This protocol assumes that the analyte of interest does not bind to the SPE cartridge under the chosen conditions.
-
The protocol needs to be validated to ensure that the analyte of interest is fully recovered in the flow-through and that this compound is effectively removed.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in bacteria.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to minimize the development of resistance to Kitasamycin tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the development of resistance to Kitasamycin tartrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: this compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby halting the growth and replication of bacteria.[1][2][3][4] Resistance to this compound can emerge through several mechanisms:[1][2]
-
Target Site Modification: Mutations in the ribosomal proteins or the 23S rRNA can alter the binding site of the antibiotic, reducing its affinity and diminishing its inhibitory effect.[1]
-
Enzymatic Inactivation: Bacteria may acquire genes that produce enzymes capable of modifying or degrading the this compound molecule, rendering it inactive.[1][2]
-
Active Efflux Pumps: Bacteria can develop or upregulate efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration.[2]
Caption: Primary mechanisms of bacterial resistance to this compound.
Q2: How can dosage optimization strategy minimize the development of resistance?
A2: Optimizing the dosage regimen is a critical strategy to minimize the selection of resistant bacteria.[5][6] Administering antibiotics at sub-therapeutic concentrations for extended periods creates a selective pressure that favors the growth of resistant strains. The goal of dosage optimization is to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC) for an adequate duration. For certain antibiotics, it is crucial to keep the concentration above the Mutant Prevention Concentration (MPC), the concentration required to inhibit the growth of the least susceptible single-step mutants. The concentration range between the MIC and MPC is known as the Mutant Selection Window (MSW), where resistant mutants are most likely to be selected.
Caption: The Mutant Selection Window hypothesis in antibiotic resistance.
Q3: What are the benefits and risks of using this compound in combination with other antibiotics?
A3: Combination therapy can be an effective strategy to broaden the spectrum of activity and potentially prevent the emergence of resistance. A synergistic effect occurs when the combined effect of two drugs is greater than the sum of their individual effects. For example, an in vitro study demonstrated a synergistic effect between this compound and doxycycline hydrate for potential use in poultry and swine.[7]
However, not all combinations are beneficial. Antagonism, where one drug interferes with the action of another, can also occur. This compound may have an antagonistic effect when combined with β-lactam antibiotics due to competing mechanisms of action.[8] Studies on the combination of Kitasamycin with different fluoroquinolones against Actinobacillus pleuropneumoniae have shown varied results, including antagonism with enrofloxacin and indifferent or synergistic effects with others, depending on the bacterial serotype.[9] Therefore, it is crucial to experimentally validate any antibiotic combination.
Troubleshooting Guides
Issue 1: I am observing a rapid increase in the Minimum Inhibitory Concentration (MIC) of this compound in my bacterial cultures.
This suggests the development of resistance. The following workflow can help you investigate the underlying cause.
Caption: Workflow for investigating the cause of increased MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in an appropriate solvent (e.g., sterile deionized water).[10]
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Microdilution Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Issue 2: My combination therapy experiment with this compound is showing antagonistic or unexpected effects.
When combining antibiotics, it is essential to systematically evaluate their interaction. A checkerboard assay is the standard method for this purpose.
Data Presentation: this compound Combination Effects
| Combination Agent | Interaction | Target Organism(s) | Reference |
| Doxycycline Hydrate | Synergistic | Mycoplasma, Gram + and Gram - bacteria | [7] |
| Enrofloxacin | Antagonistic | Actinobacillus pleuropneumoniae | [9] |
| Norfloxacin | Indifferent | Actinobacillus pleuropneumoniae | [9] |
| Oxolinic Acid | Synergistic / Antagonistic | Actinobacillus pleuropneumoniae (serotype dependent) | [9] |
| β-lactams | Potentially Antagonistic | General | [8] |
Experimental Protocol: Checkerboard Assay for Synergy Testing
-
Preparation:
-
Prepare stock solutions of this compound (Drug A) and the second antibiotic (Drug B) at concentrations 10x their individual MICs.
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup:
-
Use a 96-well plate. Drug A will be serially diluted horizontally, and Drug B will be serially diluted vertically.
-
In the first column (wells A1-H1), perform a serial dilution of Drug A.
-
In the first row (wells A1-A12), perform a serial dilution of Drug B.
-
The remaining wells will contain combinations of both drugs. Fill each well with 50 µL of CAMHB.
-
Add 50 µL of the appropriate concentration of Drug A to each well in the corresponding column.
-
Add 50 µL of the appropriate concentration of Drug B to each well in the corresponding row.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
Read the MIC of each drug alone and in combination.
-
-
Data Analysis: Fractional Inhibitory Concentration (FIC) Index
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation: Example Checkerboard Assay Results
Assume MIC of Kitasamycin alone = 16 µg/mL; MIC of Doxycycline alone = 4 µg/mL
| Kitasamycin (µg/mL) | Doxycycline (µg/mL) | Growth? | FIC Kitasamycin | FIC Doxycycline | FICI | Interpretation |
| 4 | 0.5 | No | 4/16 = 0.25 | 0.5/4 = 0.125 | 0.375 | Synergy |
| 8 | 0.25 | No | 8/16 = 0.5 | 0.25/4 = 0.0625 | 0.5625 | Additive |
| 2 | 2 | No | 2/16 = 0.125 | 2/4 = 0.5 | 0.625 | Additive |
| 16 | 1 | Yes | - | - | - | - |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is Kitasamycin used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Antimicrobial Treatment to Minimize Resistance Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. qhdwyp.com [qhdwyp.com]
- 9. Effect Found in the Combination of Kitasamycin with Other Antibiotics Used against Actinobacillus pleuropneumoniae [scirp.org]
- 10. pmda.go.jp [pmda.go.jp]
Enhancing the synergistic effect of Kitasamycin tartrate with other antibiotics
Technical Support Center: Enhancing Kitasamycin Tartrate Synergy
This guide provides researchers, scientists, and drug development professionals with detailed information on investigating and enhancing the synergistic effects of this compound with other antibiotics. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is antibiotic synergy and why is it important?
A1: Antibiotic synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This is clinically important for several reasons:
-
Increased Efficacy: Synergy can lead to more rapid and complete eradication of bacterial infections.[1]
-
Combating Resistance: It can be effective against multidrug-resistant bacteria (MDRB) by overcoming resistance mechanisms.[2][3]
-
Dose Reduction: By enhancing potency, synergy may allow for lower doses of individual antibiotics, potentially reducing dose-related toxicity.[1][3]
-
Preventing Resistance: More effective eradication of infections can help prevent the selection and spread of resistant bacterial strains.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[4][5] It specifically binds to the 50S subunit of the bacterial ribosome, obstructing the translocation step of protein elongation and preventing the formation of functional proteins, which is essential for bacterial growth and survival.[6][7] Its action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright.[6]
Q3: Which classes of antibiotics are promising candidates for synergistic combinations with this compound?
A3: Potential synergistic partners for Kitasamycin, a protein synthesis inhibitor, often include antibiotics with different mechanisms of action. A classic example of synergy is combining a cell wall synthesis inhibitor (like a β-lactam) with a protein synthesis inhibitor (like an aminoglycoside). The damage to the cell wall by the first agent can enhance the uptake of the second.[1] While specific data for Kitasamycin is limited, exploring combinations with cell wall inhibitors (e.g., penicillins, cephalosporins) or agents that disrupt other essential pathways could be fruitful. However, it's crucial to test each combination, as some may result in indifference or even antagonism. For instance, studies have shown that Kitasamycin combined with enrofloxacin (a fluoroquinolone) can have an antagonistic effect against certain bacteria.[8][9]
Q4: How is synergy quantified in an experiment?
A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained in a checkerboard assay.[10][11] The formula is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [10]
The results are typically interpreted as follows:
Troubleshooting Experimental Issues
Q5: My checkerboard assay shows no synergy (or antagonism) where I expected it. What could be wrong?
A5: Several factors can lead to unexpected results in a checkerboard assay. Consider the following:
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Precision is critical.[13]
-
Incorrect Inoculum Density: The bacterial suspension must be standardized (typically to a 0.5 McFarland standard) to ensure reproducible results.
-
Compound Solubility: If one or both compounds precipitate when combined in the well, it can falsely appear as antagonism or inaccurate MICs.[13]
-
Inappropriate Growth Medium: While Mueller-Hinton Broth (MHB) is standard, some organisms or compounds may require different media. Using a non-standard medium like LB can sometimes lead to inconsistent results between microplates and larger culture volumes.[14]
-
Incubation Time: Standard incubation is 16-20 hours. Deviating from this can affect results, as some combinations may only show synergy at specific time points.[15]
-
Reading Method: Visual inspection of turbidity can be subjective. Using a plate reader for optical density (OD) provides a more quantitative measure. However, be aware that dead cells can contribute to turbidity.[16]
Q6: My time-kill curve results don't match my checkerboard (FICI) results. Why?
A6: This is a known discrepancy. The checkerboard assay measures inhibition of growth (bacteriostatic effect) at a single time point, while the time-kill assay measures the rate of bacterial killing (bactericidal effect) over time.[15]
-
Static vs. Cidal Effects: A combination might be synergistic in inhibiting growth (low FICI) but not in killing the bacteria.
-
Time-Dependent Killing: Synergy might only be apparent at specific time points (e.g., 6 hours) but not at the 24-hour endpoint. Regrowth after an initial kill can also occur.[17]
-
Different Endpoints: The definition of synergy is different for each assay. For time-kill, it's typically defined as a ≥2-log10 (100-fold) decrease in CFU/mL for the combination compared to the most active single agent.[18]
Q7: I am seeing inconsistent results between replicates of my experiments. What should I do?
A7: Inconsistency points to issues with experimental setup and execution.
-
Review Your Pipetting Technique: Ensure consistent volumes and proper mixing at each dilution step.
-
Standardize Inoculum Preparation: Prepare fresh bacterial suspensions for each experiment and verify the density.
-
Check for Contamination: Plate your stock cultures to ensure purity.
-
Control for "Edge Effects": In 96-well plates, the outer wells are more prone to evaporation. It's good practice to fill these perimeter wells with a sterile medium (like PBS) and not use them for experimental data.[13]
-
Increase Replicates: Performing multiple biological replicates (separate experiments on different days) is crucial to confirm the robustness of your findings.[13]
Quantitative Data Summary
The following table summarizes published data on the interaction of Kitasamycin with other antibiotics against various serotypes of Actinobacillus pleuropneumoniae.
Table 1: In Vitro Interaction of Kitasamycin with Other Antibiotics against A. pleuropneumoniae
| Combination | Serotype | MIC Kitasamycin (µg/mL) | MIC Partner Drug (µg/mL) | FICI Range | Interpretation |
|---|---|---|---|---|---|
| Kitasamycin + Enrofloxacin | 1 | 16.0 | 0.15 | 2.0 - 96.0 | Antagonism[8] |
| 3 | 16.0 | 0.62 | 32.25 - 72.0 | Antagonism[8] | |
| 5 | 32.0 | 0.31 | 1.5 - 48.0 | Antagonism[8] | |
| 7 | 16.0 | 0.31 | 1.5 - 80.0 | Antagonism[8] | |
| Kitasamycin + Norfloxacin | 1 | - | - | 0.625 - 1.25 | Indifference[9] |
| 3 | - | - | 0.625 - 1.25 | Indifference[9] | |
| 5 | - | - | 0.5 - 1.0 | Indifference[9] | |
| 7 | - | - | 1.25 - 5.0 | Indifference/Antagonism[9] | |
| Kitasamycin + Oxolinic Acid | 1 | 16.0 | 1.28 | 0.75 - 1.25 | Indifference[9] |
| 3 | 16.0 | 2.0 | >1.0 | Antagonism[9] | |
| 5 | 32.0 | 2.0 | >1.0 | Antagonism[9] |
| | 7 | 16.0 | 2.0 | 0.375 | Synergy [9] |
Data sourced from Flores-Castellanos, E., et al. (2020).[8][9]
Detailed Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol determines the FICI to assess synergy.[19][20]
Materials:
-
96-well microtiter plates
-
This compound and second antibiotic (Drug B) stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well plate except for the first column. b. Prepare a solution of Drug A (Kitasamycin) at 4x the highest desired concentration. In column 1, add 100 µL of this solution to row A and 50 µL to rows B-H. c. Perform serial twofold dilutions of Kitasamycin by transferring 50 µL from row to row (A to H), discarding the final 50 µL from row H. Now each row has a fixed concentration of Kitasamycin. d. Prepare a solution of Drug B at 4x its highest desired concentration. e. Perform serial twofold dilutions of Drug B across the columns. Add 100 µL of the 4x Drug B solution to the first well of each row (column 1) and then dilute across columns 2-10. This creates a gradient of Drug B concentrations. Column 11 serves as the Kitasamycin-only control, and Row H serves as the Drug B-only control. Column 12 should contain only broth and inoculum (growth control).
-
Inoculum Preparation: a. From a fresh culture plate, suspend isolated colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except a sterility control well). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: a. Determine the MIC for each drug alone (the lowest concentration showing no visible growth in the control row/column). b. Identify the MIC of each drug in every combination well. c. Calculate the FICI for each well that shows growth inhibition using the formula provided in FAQ #4. The lowest FICI value is reported as the FICI for the combination.
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the bactericidal activity of an antibiotic combination over time.[17][18]
Materials:
-
Culture flasks or tubes
-
CAMHB
-
Antibiotic stock solutions
-
Bacterial strain of interest
-
Spectrophotometer, shaker incubator, plating supplies (agar plates, spreader)
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to the mid-logarithmic phase (approx. OD600 of 0.2-0.3).
-
Test Setup: Dilute the log-phase culture to a starting density of ~5 x 10^5 CFU/mL in several flasks containing CAMHB. Prepare flasks for each condition:
-
Growth Control (no antibiotic)
-
Kitasamycin alone (e.g., at 0.5x MIC)
-
Drug B alone (e.g., at 0.5x MIC)
-
Kitasamycin + Drug B (e.g., at 0.5x MIC of each)
-
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C. Count the colonies on plates that yield 30-300 colonies to determine the CFU/mL for each time point.
-
Data Analysis:
Visualizations
Caption: Workflow for assessing antibiotic synergy.
Caption: Potential synergy: β-Lactam enhances Kitasamycin entry.
Caption: Troubleshooting guide for checkerboard assays.
References
- 1. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 2. ijcmph.com [ijcmph.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Effect Found in the Combination of Kitasamycin with Other Antibiotics Used against Actinobacillus pleuropneumoniae [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 11. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 12. emerypharma.com [emerypharma.com]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kitasamycin Tartrate vs. Tylosin: A Comparative Analysis for the Treatment of Mycoplasmosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kitasamycin tartrate and Tylosin, two macrolide antibiotics widely used in veterinary medicine for the treatment and control of mycoplasmosis. This analysis is supported by experimental data to evaluate the performance and efficacy of each compound.
Introduction to Mycoplasmosis and Macrolide Antibiotics
Mycoplasmosis refers to any disease caused by bacteria of the genus Mycoplasma. These microorganisms are unique among prokaryotes in that they lack a cell wall, rendering them resistant to common antibiotics like penicillin that target cell wall synthesis. In livestock, particularly poultry and swine, Mycoplasma infections are a significant cause of economic loss, primarily through respiratory diseases (e.g., Chronic Respiratory Disease in poultry, Enzootic Pneumonia in pigs), reduced weight gain, and decreased production yields.[1][2]
Kitasamycin and Tylosin are both macrolide antibiotics, a class of drugs known for their bacteriostatic action against Gram-positive bacteria and Mycoplasma species.[3][4] They are fermentation products of Streptomyces species—Kitasamycin from Streptomyces kitasatoensis and Tylosin from Streptomyces fradiae.[3][5] Both are employed therapeutically to control infections and sub-therapeutically for growth promotion in some regions.[1] This guide will delve into their comparative efficacy based on available scientific data.
Mechanism of Action
Both this compound and Tylosin share a common mechanism of action, which is characteristic of macrolide antibiotics. They inhibit bacterial protein synthesis, a critical process for bacterial growth and replication.[3][5]
Key Steps:
-
Binding to Ribosome: The antibiotics penetrate the bacterial cell and bind specifically to the 50S subunit of the bacterial ribosome.[6][7]
-
Inhibition of Translocation: This binding event physically obstructs the process of translocation, where the ribosome moves along the messenger RNA (mRNA) strand.[5][8] This blockage prevents the growing polypeptide chain from moving from the A-site to the P-site of the ribosome.
-
Disruption of Protein Synthesis: By stalling translocation, Kitasamycin and Tylosin effectively halt the elongation of the polypeptide chain, leading to the production of incomplete and non-functional proteins.[6][7] This inhibition of essential protein production ultimately leads to a bacteriostatic effect, meaning it stops bacterial growth rather than directly killing the cells.[3][6]
Quantitative Data Comparison
The efficacy of an antibiotic can be evaluated through both in vitro susceptibility testing and in vivo clinical trials.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[9] It is a crucial metric for assessing an antibiotic's potency. A lower MIC value indicates greater effectiveness.
Studies comparing the MICs of Kitasamycin and Tylosin against various Mycoplasma species have shown variable results, often dependent on the specific strain and the concentration of the inoculum.[10][11]
| Mycoplasma Species | Antibiotic | Inoculum (CFU/mL) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. gallisepticum | Kitasamycin | 10² - 10⁶ | 0.2 - 12.5 | - | - | [10][11] |
| M. gallisepticum | Tylosin | 10² - 10⁶ | 0.02 - 1.56 | 0.5 | 2 | [10][11][12] |
| M. gallisepticum | Tylosin | - | - | ≤0.12 | 4 | [13] |
| M. synoviae | Tylosin | - | 0.03 - >32 | - | - | [14] |
| B. hyodysenteriae | Kitasamycin | - | <5 (susceptible) | - | - | [15] |
| B. hyodysenteriae | Tylosin | - | >128 (resistant) | - | - | [16] |
Note: MIC values can vary significantly between isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
One study directly comparing the two for Mycoplasma gallisepticum found that the MIC for Kitasamycin was generally higher than that for Tylosin, suggesting Tylosin may be more potent in vitro against this specific pathogen.[11] The MICs for both drugs were influenced by the concentration of mycoplasmas used in the test.[10][11] For Mycoplasma synoviae, high MIC values for Tylosin have been observed in some isolates, indicating potential resistance.[14]
In Vivo Efficacy: Clinical and Experimental Studies
In vivo studies provide critical data on how drugs perform in a living organism, accounting for factors like pharmacokinetics and host response.
| Animal Model | Pathogen | Treatment Group (Drug & Dosage) | Key Outcomes | Reference(s) |
| Swine | M. hyopneumoniae | Tylosin (100 mg/kg in feed for 21 days) | Significantly lower respiratory disease score (0.54 vs. 1.54) and lung lesion score (1.72 vs. 5.27) compared to untreated group. | [17][18] |
| Swine | B. hyodysenteriae | Kitasamycin (prophylactic or therapeutic) | Prevented development of swine dysentery. 10 of 12 unmedicated pigs developed the disease. | [15] |
| Chickens | M. gallisepticum | Kitasamycin (in drinking water) | Weight gains similar to Tylosin-treated birds; significantly higher than untreated infected birds. | [19] |
| Chickens | M. gallisepticum | Tylosin (in drinking water) | Weight gains similar to Kitasamycin-treated birds; significantly higher than untreated infected birds. | [19] |
| Chickens | M. gallisepticum | Tylosin (35 or 100 mg/kg BW in water for 5 days) | Significantly reduced clinical signs, respiratory lesions, and M. gallisepticum numbers in the respiratory tract compared to untreated group. | [20] |
These studies demonstrate that both Kitasamycin and Tylosin are effective in controlling clinical signs and pathological damage caused by mycoplasmosis. A study in pigs showed Tylosin significantly reduced respiratory and lung lesion scores from M. hyopneumoniae infection.[17][18] In an experimental swine dysentery model, Kitasamycin was effective at preventing the disease.[15] In chicks infected with M. gallisepticum, both drugs resulted in similar improvements in weight gain compared to an untreated group, although neither could completely eliminate the pathogen.[19]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment of antibiotic efficacy.
MIC Determination Protocol (Agar Dilution Method)
This protocol is based on the methodology described for comparing Kitasamycin and Tylosin against M. gallisepticum.[11]
-
Antibiotic Preparation: Stock solutions of Kitasamycin and Tylosin are prepared. These are then used to create a series of twofold dilutions incorporated directly into mycoplasma agar medium before it solidifies.
-
Inoculum Preparation: Cultures of the Mycoplasma strain are grown in broth and diluted to achieve final concentrations of 10², 10⁴, and 10⁶ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The agar plates for each antibiotic concentration are inoculated with a standard volume of the prepared mycoplasma culture. The plates are then incubated at 37°C for 7 days.
-
Reading: The MIC is determined as the lowest drug concentration that completely inhibits the visible formation of mycoplasma colonies on the agar.[11]
In Vivo Efficacy Trial Protocol (Swine Model)
This protocol is a generalized representation of the study design used to evaluate Tylosin for M. hyopneumoniae in pigs.[18]
-
Animal Selection: A cohort of conventional, M. hyopneumoniae-free pigs are selected and acclimatized.
-
Group Allocation: Pigs are randomly allocated into three groups:
-
Group 1 (Infected, Treated): Inoculated with a virulent field isolate of M. hyopneumoniae. After a set period (e.g., 12 days) to allow infection to establish, they receive medicated feed containing Tylosin (100 mg/kg) for 21 days.
-
Group 2 (Infected, Untreated): Inoculated identically to Group 1 but receive non-medicated feed.
-
Group 3 (Control): Inoculated with sterile culture medium and receive non-medicated feed.
-
-
Monitoring: All pigs are examined daily for clinical signs of respiratory disease (e.g., coughing), and a respiratory disease score is assigned.
-
Necropsy and Evaluation: At the end of the study period (e.g., 33 days post-infection), all pigs are euthanized. Lungs are examined, and the extent of pneumonic lesions is quantified to generate a lung lesion score. Lung tissue samples may be taken for immunofluorescence testing to confirm the presence of M. hyopneumoniae.
-
Statistical Analysis: Scores between the groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of the treatment effect.
Mycoplasma Infection and Host Signaling Pathways
Mycoplasma infections trigger complex responses within the host. The pathogen's membrane components, particularly lipid-associated membrane proteins (LAMPs), are recognized by the host's innate immune system.[21] This interaction can activate pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to the release of cytokines and an inflammatory response.[22][23] Concurrently, mycoplasmas can modulate other pathways, such as the Nrf2 pathway, which is involved in the anti-inflammatory and antioxidant response.[23][24] The balance between these pathways can influence the pathological outcome of the infection.[21]
Conclusion
Both this compound and Tylosin are effective macrolide antibiotics for the management of mycoplasmosis in livestock.
-
Tylosin appears to have greater in vitro potency against certain key pathogens like M. gallisepticum, as indicated by its generally lower MIC values.[10][11] Its clinical efficacy against respiratory disease in both swine and poultry is well-documented.[17][20]
-
Kitasamycin has also demonstrated clinical efficacy, proving effective in preventing swine dysentery and improving weight gain in infected poultry at levels comparable to Tylosin in at least one study.[15][19]
The choice between this compound and Tylosin may depend on several factors, including the specific Mycoplasma species being targeted, local patterns of antimicrobial resistance, and regulatory approvals. The data suggests that while both are valuable tools, Tylosin may be more potent in vitro for M. gallisepticum, whereas Kitasamycin shows strong efficacy in controlling dysentery. Continuous monitoring of MICs is crucial to detect emerging resistance and to guide prudent antibiotic selection in clinical practice.
References
- 1. Field evaluation of tylosin premix in layers previously vaccinated with a live Mycoplasma gallisepticum vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Tylosin - Wikipedia [en.wikipedia.org]
- 4. The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Kitasamycin? [synapse.patsnap.com]
- 7. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Assessing antibiotic resistance in Mycoplasma species | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 10. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Evaluation of Minimum Inhibitory Concentrations for 154 Mycoplasma synoviae isolates from Italy collected during 2012-2017 | PLOS One [journals.plos.org]
- 15. Testing the efficacy of kitasamycin for use in the control and treatment of swine dysentery in experimentally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of in-feed medication with tylosin for the treatment and control of Mycoplasma hyopneumoniae infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. | Semantic Scholar [semanticscholar.org]
- 20. Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 23. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. imrpress.com [imrpress.com]
A Comparative Efficacy Analysis: Kitasamycin Tartrate versus Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent macrolide antibiotics: Kitasamycin tartrate and erythromycin. By examining their mechanisms of action, in vitro activity, clinical effectiveness, and safety profiles, this document aims to offer an objective resource supported by experimental data to inform research and drug development.
Mechanism of Action: A Shared Target
Both this compound, a 16-membered macrolide, and erythromycin, a 14-membered macrolide, exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event sterically obstructs the passage of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the subsequent cessation of protein synthesis. This shared mechanism underscores their similar spectrum of activity, primarily against Gram-positive bacteria.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound (often represented by its primary component, josamycin) and erythromycin has been evaluated against a range of bacterial pathogens. The following tables summarize their Minimum Inhibitory Concentrations (MICs), providing a quantitative measure of their potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Key Gram-Positive Pathogens
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Streptococcus pneumoniae | Josamycin | 0.5 | >128 (for erythromycin-resistant strains) | [1][2] |
| Erythromycin | ≤0.25 | >128 (for resistant strains) | [1][2] | |
| Staphylococcus aureus | Josamycin | 2.0 (for erythromycin-resistant strains) | - | [3] |
| Erythromycin | - | - | [3] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Mycoplasma pneumoniae
| Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | Reference(s) |
| Josamycin | 1 - 8 | 4 | 4 | [4] |
| Erythromycin | ≤0.007 - >128 | >128 | >128 | [4] |
Note: The in vitro activity of erythromycin against Mycoplasma pneumoniae can be significantly affected by the presence of macrolide-resistant strains.
Clinical Efficacy: Insights from a Comparative Trial
A key clinical study directly compared the efficacy of josamycin and erythromycin in the treatment of Mycoplasma pneumoniae pneumonia. This double-blind, randomized controlled trial provides valuable insights into their in vivo performance.
Table 3: Clinical Outcomes in the Treatment of Mycoplasma pneumoniae Pneumonia
| Outcome Measure | Josamycin (n=12) | Erythromycin (n=9) | p-value | Reference(s) |
| Mean Days of Hospitalization | 5.4 ± 1.2 | 5.1 ± 2.0 | >0.50 | [5][6] |
| Mean Fever Days | 1.4 ± 0.4 | 1.2 ± 0.3 | 0.95 | [5][6] |
The study concluded that josamycin is as efficacious as erythromycin in the treatment of Mycoplasma pneumoniae pneumonia, with no statistically significant differences in the resolution of signs and symptoms of the illness.[5][6]
Safety and Tolerability: A Noteworthy Distinction
A significant differentiator between this compound (josamycin) and erythromycin lies in their gastrointestinal side effect profiles. Multiple studies have indicated that josamycin is associated with a lower incidence of adverse gastrointestinal events.
Table 4: Comparative Gastrointestinal Side Effects
| Study | Josamycin Side Effect Rate | Erythromycin Side Effect Rate | Key Findings | Reference(s) |
| Strausbaugh et al. (Healthy Volunteers) | 8% (epigastric discomfort) | 21% (abdominal cramps, nausea, vomiting, diarrhea) | Josamycin was better tolerated. | [1] |
| Lazzaro, Vetton & Bagozzi (Patients) | 1.9% (1/53) | 24% (13/54) | Significantly fewer complaints of gastric intolerance with josamycin. | [1] |
| Qin et al. (Canine Model) | No effect on GI motility, no emesis | Interrupted basal motility, induced irregular spikes, caused emesis | Josamycin did not disturb gastrointestinal motility. | [7] |
These findings suggest that this compound may offer a more tolerable alternative to erythromycin, potentially improving patient compliance.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, a standardized laboratory procedure.
Protocol Details:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and erythromycin are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in the same broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.
Clinical Trial for Mycoplasma pneumoniae Pneumonia
The comparative clinical trial of josamycin and erythromycin followed a rigorous double-blind, randomized controlled design.
Protocol Details:
-
Patient Population: The study enrolled patients with a confirmed diagnosis of Mycoplasma pneumoniae pneumonia.
-
Randomization and Blinding: Patients were randomly assigned to receive either josamycin or erythromycin in a double-blind manner, where neither the patients nor the investigators knew which treatment was being administered.
-
Dosing Regimen: The specific dosages and duration of treatment for both josamycin and erythromycin were standardized for all participants.
-
Outcome Measures: The primary endpoints of the study included the duration of hospitalization and the number of fever days. Secondary endpoints involved the assessment of the resolution of clinical signs and symptoms.
-
Statistical Analysis: The data were analyzed using appropriate statistical tests to compare the outcomes between the two treatment groups.
Conclusion
This compound and erythromycin are both effective macrolide antibiotics with a similar mechanism of action and in vitro antibacterial spectrum, particularly against Gram-positive organisms. Clinical evidence in the treatment of Mycoplasma pneumoniae pneumonia suggests comparable efficacy. However, a key differentiating factor is the significantly better gastrointestinal tolerability of this compound (josamycin), which may translate to improved patient adherence. For erythromycin-resistant strains of Staphylococcus aureus, this compound may retain some in vitro activity. These findings provide a valuable basis for further research and informed decision-making in the development and clinical application of macrolide antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of josamycin and erythromycin in the therapy of Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Josamycin and Erythromycin in the Therapy of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the side effects and gastrointestinal motility observed after administration of erythromycin and josamycin to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Kitasamycin Tartrate and Tilmicosin Against Key Porcine Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent macrolide antibiotics, Kitasamycin tartrate and tilmicosin, against a panel of significant bacterial pathogens affecting swine health. The data presented is compiled from multiple studies to offer a broad perspective on their relative antimicrobial activity.
Executive Summary
Both this compound and tilmicosin are macrolide antibiotics that inhibit bacterial protein synthesis.[1][2] This analysis of available in vitro data indicates that both compounds demonstrate activity against key porcine pathogens. Tilmicosin has been evaluated against a wider range of bacteria in the reviewed literature, showing notable efficacy against respiratory pathogens. Kitasamycin has demonstrated effectiveness, particularly against Brachyspira hyodysenteriae and various Mycoplasma species.[3][4][5] Direct comparative studies across a broad spectrum of pathogens are limited, necessitating a compilation of data from various sources for a comprehensive overview.
Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tilmicosin against various porcine pathogens. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antimicrobial potency.
| Pathogen | This compound MIC (µg/mL) | Tilmicosin MIC (µg/mL) | References |
| Brachyspira hyodysenteriae | < 5 (Susceptible isolates) | Not widely reported | [3][5] |
| Mycoplasma hyopneumoniae | Effective (Specific MICs vary) | 0.25 - 1 (MIC₅₀/₉₀: 0.5/1) | [4] |
| Mycoplasma hyorhinis | Effective (Specific MICs vary) | Not widely reported | [4] |
| Actinobacillus suis | Not widely reported | 8 (MIC₉₀) | |
| Pasteurella multocida | Not widely reported | 8 (Type A, MIC₉₀) | |
| Bordetella bronchiseptica | Not widely reported | 64 (MIC₉₀) | |
| Streptococcus suis | Not widely reported | >128 (MIC₉₀) | |
| Erysipelothrix rhusiopathiae | Not widely reported | ≤0.125 (MIC₉₀) | |
| Haemophilus parasuis | Not widely reported | ≤1 (MIC₉₀) | |
| Staphylococcus hyicus | Not widely reported | >128 (MIC₉₀) | [6] |
Note: MIC values can vary between studies due to differences in methodology, geographical location of isolates, and the development of antimicrobial resistance. The data presented here is for comparative purposes.
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro efficacy of antibiotics. The most common methods employed are broth microdilution and agar dilution, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound or tilmicosin is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent to achieve a high concentration.
-
Serial Dilution: The stock solution is serially diluted in a cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in the wells of a microtiter plate to obtain a range of decreasing concentrations.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an appropriate agar medium are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at a temperature and duration suitable for the specific bacterium being tested (typically 35-37°C for 16-20 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of porcine respiratory pathogens to tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Kitasamycin Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Kitasamycin tartrate against two commonly used anti-inflammatory drugs, Dexamethasone and Ibuprofen. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in evaluating the potential of this compound as an anti-inflammatory agent.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory effects of this compound and its alternatives were evaluated by their ability to inhibit the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The following table summarizes the quantitative data from in vitro studies.
| Compound | Target Cytokine | Concentration | % Inhibition / IC50 | Cell Line / Model |
| Tilmicosin/Tylosin | TNF-α | 10 µg/mL | Significant decrease | LPS-stimulated RAW264.7 macrophages |
| IL-6 | 10 µg/mL | Significant decrease | LPS-stimulated RAW264.7 macrophages | |
| IL-1β | 10 µg/mL | Significant decrease | LPS-stimulated RAW264.7 macrophages | |
| Dexamethasone | TNF-α | 10⁻⁷ M | ~50% | LPS-stimulated human monocytes |
| IL-6 | 10⁻⁷ M | ~60% | LPS-stimulated human monocytes | |
| IL-1β | 10⁻⁷ M | ~40% | LPS-stimulated human monocytes | |
| Ibuprofen | TNF-α | 100 µM | No significant inhibition | LPS-stimulated human monocytes |
| IL-6 | 100 µM | No significant inhibition | LPS-stimulated human monocytes | |
| IL-1β | 100 µM | No significant inhibition | LPS-stimulated human monocytes |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory effects.
In Vitro Anti-inflammatory Assay Using LPS-stimulated Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of test compounds by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Maintenance:
-
Murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively.
-
The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, or Ibuprofen).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (e.g., DMSO) is run in parallel.
3. Cytokine Measurement:
-
After 24 hours of incubation with LPS and the test compounds, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage inhibition of each cytokine is calculated relative to the LPS-stimulated control group without any test compound.
-
The half-maximal inhibitory concentration (IC50) for each compound is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vitro anti-inflammatory drug screening.
Caption: The NF-κB signaling pathway in inflammation.
References
Navigating Macrolide Cross-Resistance: A Comparative Guide to Kitasamycin Tartrate
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antimicrobial resistance necessitate a thorough understanding of the cross-resistance profiles of existing and novel antibiotics. This guide provides a comparative analysis of Kitasamycin tartrate, a 16-membered macrolide antibiotic, and its performance against bacterial strains resistant to other macrolides. By examining experimental data and outlining the underlying mechanisms, this document serves as a resource for researchers engaged in the development of effective antimicrobial strategies.
Understanding Macrolide Resistance
Macrolide antibiotics exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Resistance to this class of antibiotics primarily arises from two well-characterized mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S rRNA at position A2058, catalyzed by erythromycin ribosome methylase (Erm) enzymes encoded by erm genes (e.g., ermA, ermB, ermC). This alteration reduces the binding affinity of macrolides to the ribosome, often resulting in broad cross-resistance across 14-, 15-, and 16-membered macrolides. This is often referred to as the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.
-
Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell by efflux pumps, such as those encoded by the mef (macrolide efflux) genes. This typically confers resistance to 14- and 15-membered macrolides.
Comparative In Vitro Activity of this compound
The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound and other macrolides against various bacterial isolates, including those with defined resistance mechanisms.
Table 1: Comparative MICs (µg/mL) Against Staphylococcus aureus
| Antibiotic | Penicillin G-Resistant S. aureus | Erythromycin-Resistant S. aureus (Inducible Resistance) | Erythromycin-Resistant S. aureus (Constitutive Resistance) |
| Kitasamycin | ≤1.56 (99% inhibited)[1] | Data Not Available | Data Not Available |
| Erythromycin | Data Not Available | ≥4 | ≥256 |
| Josamycin | Data Not Available | ≤2 (57% inhibited) | Data Not Available |
| Clarithromycin | Data Not Available | ≤2 (25% inhibited) | Data Not Available |
| Roxithromycin | Data Not Available | ≤2 (11.6% inhibited) | Data Not Available |
| Rokitamycin | Data Not Available | Inhibited | Resistant |
Table 2: Comparative MICs (µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Erythromycin-Resistant S. pneumoniae (M phenotype - Efflux) | Erythromycin-Resistant S. pneumoniae (cMLS phenotype - Target site modification) |
| Kitasamycin | Data Not Available | Data Not Available |
| Erythromycin | 1 - 64 | >1 |
| Clarithromycin | 0.5 - 32 | >1 |
| Azithromycin | 0.5 - 32 | >2 |
| Josamycin | Susceptible | Susceptible to Resistant (MICs from 0.5 to >128) |
| Rokitamycin | Susceptible | Susceptible to Resistant (MICs from 0.06 to >128) |
Table 3: Comparative MICs (µg/mL) Against Mycoplasma gallisepticum
| Antibiotic | Mycoplasma gallisepticum |
| Kitasamycin | Higher MIC than Tiamulin |
| Tylosin | Data Not Available |
| Tiamulin | Lowest MIC |
Analysis of Cross-Resistance
The available data, although limited for this compound against well-characterized macrolide-resistant strains, suggests that 16-membered macrolides like Kitasamycin and Josamycin may retain some activity against bacteria exhibiting inducible resistance to 14-membered macrolides like erythromycin. This is because the larger lactone ring of 16-membered macrolides may interact differently with the ribosome, potentially overcoming some resistance mechanisms. However, in cases of constitutive resistance due to high-level expression of Erm methylases, cross-resistance is more likely to be observed.
For instance, studies on rokitamycin, another 16-membered macrolide, have shown it to be effective against inducibly resistant staphylococci and streptococci but not against constitutively resistant strains. This underscores the critical importance of understanding the specific resistance mechanism present in the target pathogen.
Experimental Protocols
The determination of cross-resistance is experimentally verified through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard and widely accepted procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on an appropriate agar medium.
-
Antimicrobial Agents: Stock solutions of this compound and other macrolides of known potency are prepared.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.
-
Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Several colonies of the bacterial isolate are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation:
-
A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate using the growth medium.
-
A range of concentrations is tested for each antibiotic.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
The results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints for each antibiotic-organism pair, as defined by organizations like the CLSI.
Visualizing Experimental Workflow and Resistance Mechanisms
To aid in the understanding of the experimental process and the molecular basis of resistance, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound, a 16-membered macrolide, may offer an advantage over 14- and 15-membered macrolides against bacterial strains with certain types of macrolide resistance, particularly those with inducible efflux-mediated resistance. However, comprehensive studies directly comparing the in vitro activity of this compound against a broad panel of macrolide-resistant clinical isolates with well-defined resistance genotypes are needed to fully elucidate its cross-resistance profile. Such data would be invaluable for guiding therapeutic choices and for the development of new antimicrobial agents that can overcome existing resistance mechanisms. Researchers are encouraged to include this compound in future comparative antimicrobial susceptibility testing studies to address this knowledge gap.
References
Comparative Analysis of the Post-Antibiotic Effect of Macrolide Antibiotics, with a Focus on Kitasamycin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of macrolide antibiotics, with a specific focus on Kitasamycin tartrate. The PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Understanding the PAE is crucial for optimizing dosing regimens, predicting in vivo efficacy, and developing new antimicrobial therapies.
While direct comparative studies detailing the PAE of this compound against other specific antibiotics with quantitative data are limited in publicly available literature, this guide synthesizes the known PAE of other macrolides that share the same mechanism of action. This compound, a 16-membered macrolide, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] This mechanism is characteristic of macrolide antibiotics, which are known to exhibit a significant PAE.[3]
Comparative Post-Antibiotic Effect (PAE) of Macrolide Antibiotics
The following table summarizes the in vitro PAE of several macrolide antibiotics against common Gram-positive pathogens. This data is compiled from various studies to provide a comparative landscape. It is important to note that the PAE can be influenced by several factors, including the bacterial strain, antibiotic concentration, and duration of exposure.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Erythromycin | Streptococcus pneumoniae | 10 | 1 | 2.3 - 3.9 |
| Azithromycin | Streptococcus pneumoniae | 10 | 1 | > 2.3 |
| Clarithromycin | Streptococcus pneumoniae | 10 | 1 | 2.3 - 3.9 |
| Roxithromycin | Streptococcus pyogenes | Various | Various | Similar to Erythromycin |
| Clindamycin | Staphylococcus aureus | Various | 2 | 1.7 - 4.1 |
| Erythromycin | Staphylococcus aureus | Various | 2 | ~5 |
Note: Data is aggregated from multiple sources and serves as a comparative reference. Direct head-to-head studies involving this compound are not extensively available.
Experimental Protocols
The determination of the post-antibiotic effect is a critical component in the preclinical evaluation of an antibiotic. The most common in vitro method is the viable count method.
In Vitro PAE Determination by Viable Plate Count Method
This protocol is a standard method for determining the PAE of an antibiotic.
I. Materials
-
Test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB), Brain Heart Infusion (BHI) broth)
-
Test antibiotic (e.g., this compound)
-
Phosphate-buffered saline (PBS) or sterile saline
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Spectrophotometer
-
Incubator
II. Procedure
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
Add the test antibiotic to the "Test" tubes at a specified multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 10x MIC).
-
The "Control" tubes receive no antibiotic.
-
Incubate both sets of tubes at 37°C for a defined period (e.g., 1 or 2 hours).
-
-
Antibiotic Removal:
-
After the exposure period, remove the antibiotic from the "Test" culture. This is typically achieved by a 1:1000 dilution in pre-warmed antibiotic-free broth. A centrifugation and washing step can also be used.
-
The "Control" culture is subjected to the same dilution or washing procedure.
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the "Test" and "Control" cultures at 37°C.
-
At hourly intervals, take samples from each tube and perform viable counts by plating serial dilutions onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Calculation of PAE:
-
Count the number of colonies to determine the CFU/mL at each time point.
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count observed immediately after antibiotic removal.
-
C: The time required for the viable count of the unexposed control culture to increase by 1 log10 CFU/mL from the initial count after the dilution/washing step.[4]
-
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in-vitro activity of azithromycin, macrolides (erythromycin, clarithromycin and spiramycin) and streptogramin RP 59500 against oral organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
Synergistic Activity of Kitasamycin Tartrate with Doxycycline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Kitasamycin tartrate and doxycycline presents a promising synergistic approach to combat a range of bacterial infections, particularly in veterinary medicine. This guide provides an objective comparison of this combination's performance, supported by available experimental data and detailed methodologies for key experiments.
Enhanced Efficacy Through Dual Ribosomal Inhibition
Kitasamycin, a macrolide antibiotic, and doxycycline, a tetracycline antibiotic, both function by inhibiting bacterial protein synthesis. However, they target different subunits of the bacterial ribosome. Kitasamycin binds to the 50S ribosomal subunit, while doxycycline targets the 30S ribosomal subunit.[1][2][3] This dual-front attack on the bacterial protein synthesis machinery is the likely basis for their synergistic interaction, leading to an enhanced antimicrobial effect greater than the sum of their individual activities.
dot
References
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Kitasamycin Tartrate
It is imperative to consult the manufacturer's Safety Data Sheet (SDS) for Kitasamycin tartrate and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat.[3] Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3] In the event of a spill, contain the material to prevent it from entering drains or waterways and clean the area according to your laboratory's established protocols for chemical spills.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its form and concentration. Unused stock solutions are generally considered hazardous chemical waste.[4] The disposal of dilute solutions, such as those in used cell culture media, may vary based on the antibiotic's stability and local regulations.[4]
Step 1: Waste Characterization and Segregation
Properly identify and segregate this compound waste from other laboratory waste streams.
-
Unused this compound (Pure substance): This is considered hazardous chemical waste.
-
Concentrated Stock Solutions: These are also classified as hazardous chemical waste.[4]
-
Contaminated Solid Waste: This includes items such as pipette tips, flasks, gloves, and paper towels that have come into contact with this compound.[2]
Step 2: Containerization and Labeling
Use appropriate, clearly labeled containers for waste collection to prevent accidental mixing and ensure proper handling by disposal personnel.
-
Hazardous Chemical Waste (Pure substance and concentrated solutions): Collect in a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[5]
-
Contaminated Solid Waste: Dispose of in designated biohazardous or chemical waste containers according to your institution's protocols.[2]
Step 3: Treatment and Disposal
The final disposal route is determined by the waste category and institutional procedures.
-
Unused this compound and Concentrated Stock Solutions: This waste must be disposed of through your institution's hazardous waste management program.[2] This typically involves collection by a licensed chemical waste disposal company for incineration.[6]
-
Diluted Solutions: Since the heat stability of this compound is not specified, autoclaving may not be an effective method for deactivation.[4] Therefore, these solutions should be collected as chemical waste.[4]
-
Contaminated Solid Waste: These materials should be disposed of in accordance with institutional guidelines for chemically contaminated solid waste, which may involve incineration.[2]
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [6][7] Improper disposal can lead to the contamination of water supplies and contribute to the rise of antibiotic-resistant bacteria.[1][8]
Quantitative Data Summary for Disposal
| Waste Type | Recommended Container | Disposal Method |
| Unused this compound (powder) | Sealed, clearly labeled hazardous chemical waste container. | Collection by a licensed hazardous waste contractor for incineration. |
| Concentrated Stock Solutions | Leak-proof, clearly labeled hazardous chemical waste container. | Collection by a licensed hazardous waste contractor for incineration. |
| Diluted Solutions (e.g., used media) | Labeled container for chemical waste solutions. | Collection for chemical waste treatment (e.g., incineration).[5] |
| Contaminated Solid Waste (gloves, tips, etc.) | Designated chemical or biohazardous waste container. | Disposal according to institutional protocols, likely incineration. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of treating antibiotic waste as hazardous chemical waste should be followed.[4] The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9] Healthcare and research facilities are required to manage hazardous pharmaceutical waste from its generation to its final disposal.[6][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. SIDP - Antibiotic Disposal [sidp.org]
- 9. sdmedwaste.com [sdmedwaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Kitasamycin Tartrate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Kitasamycin tartrate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
This compound is a macrolide antibiotic for which the toxicological properties have not been thoroughly investigated.[1] Therefore, it is imperative to handle this compound with caution, employing appropriate personal protective equipment (PPE) and following rigorous safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This information is compiled from safety data sheets and general laboratory safety guidelines.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To prevent inhalation of the powder, as the inhalation hazards are not fully known. |
| Hand Protection | Compatible chemical-resistant gloves.[1] | To prevent skin contact, which may cause irritation or allergic reactions. |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] | To protect eyes from dust particles that can cause serious irritation. |
| Skin and Body Protection | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] A lab coat or other protective clothing should be worn. | To prevent accidental skin contact with the compound. |
Operational Plan: Handling this compound
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Mechanical exhaust is required.[1]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[2][3]
Handling Protocol
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the powder, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and aerosol generation.
-
Avoid Contact: Avoid all contact with skin, eyes, and clothing.[1] Do not ingest or inhale the powder.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Remove and wash contaminated clothing before reuse.[1]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the potential development of antimicrobial resistance.[5]
-
Unused Product: Unused or expired this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it in household trash or down the drain.[6]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, and empty containers, should be collected in a sealed, labeled container for hazardous waste disposal.
-
Consult Professionals: Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for specific guidance on the disposal of this material.
Experimental Protocol: General Procedure for Handling Chemical Powders
While a specific experimental protocol for this compound is not available, the following general procedure for handling chemical powders in a laboratory setting should be followed:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Pre-Experiment Checklist:
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the work area is clean and free of clutter.
-
Ensure that all necessary equipment is in proper working order.
-
Have spill cleanup materials readily available.
-
-
Execution:
-
Follow the specific handling protocols outlined in the "Operational Plan" section.
-
Work deliberately and carefully to minimize the risk of spills or other accidents.
-
Clearly label all containers with the chemical name and any relevant hazard information.
-
-
Post-Experiment:
-
Decontaminate the work area thoroughly.
-
Dispose of all waste materials according to the "Disposal Plan."
-
Remove and properly store or dispose of PPE.
-
Wash hands thoroughly.
-
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Household Disposal of Pharmaceuticals as a Pathway for Aquatic Contamination in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
